Dolasetron mesylate
Description
Properties
IUPAC Name |
methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115956-13-3, 878143-33-0 | |
| Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dolasetron Mesylate Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Dolasetron Mesylate from Pseudopelletierine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for dolasetron mesylate, a potent and selective 5-HT3 receptor antagonist widely used as an antiemetic agent. Contrary to routes starting from the natural alkaloid pseudopelletierine, the industrially favored synthesis involves a de novo construction of a functionalized bicyclo[3.3.1]nonane core, a "pseudopelletierine derivative." This document details the key stages of the synthesis, including the Robinson-Schöpf cyclisation to form the core structure, subsequent reduction, Dieckmann cyclisation to build the tricyclic system, esterification with indole-3-carboxylic acid, and final salt formation. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in pharmaceutical manufacturing.
Introduction
This compound is a critical therapeutic agent for the management of nausea and vomiting, particularly that induced by chemotherapy and surgery.[1] Its molecular architecture is centered on a complex tricyclic azabicyclo structure. While structurally related to pseudopelletierine, the manufacturing synthesis of dolasetron does not typically utilize the natural alkaloid as a starting material. Instead, a more controlled and efficient de novo synthesis is employed, which builds a functionalized bicyclic precursor, often referred to as a pseudopelletierine derivative.
This guide will elucidate the multi-step synthesis, focusing on the core chemical transformations, and provide detailed procedural information and quantitative data extracted from key patents in the field.
Overall Synthetic Pathway
The synthesis of this compound can be conceptually divided into two major phases:
-
Construction of the Tricyclic Core Alcohol: This phase begins with acyclic precursors and, through a series of cyclizations and functional group manipulations, yields the key intermediate, endo-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one.
-
Final Assembly and Salt Formation: This phase involves the esterification of the tricyclic alcohol with the pharmacologically important indole-3-carboxylic acid moiety, followed by conversion to the stable and water-soluble mesylate salt.
The overall workflow of the synthesis is depicted below.
Detailed Synthetic Steps and Experimental Protocols
This section provides a step-by-step guide through the synthesis, with quantitative data summarized in tables and detailed experimental procedures for each key transformation.
Step 1: Robinson-Schöpf Cyclisation
The synthesis commences with a Robinson-Schöpf cyclisation to construct the bicyclo[3.3.1]nonane core. This reaction condenses a dialdehyde (β-ethoxycarbonylglutaraldehyde), acetonedicarboxylic acid, and a primary amine (glycine ethyl ester hydrochloride) to form the pseudopelletierine derivative.[2]
Table 1: Summary of Robinson-Schöpf Cyclisation
| Parameter | Value/Description | Reference |
| Starting Materials | β-ethoxycarbonylglutaraldehyde, Acetonedicarboxylic Acid, Glycine Ethyl Ester Hydrochloride, Potassium Hydrogen Phthalate | [2] |
| Product | 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-one | [2] |
| Reaction Type | One-pot condensation (Double Mannich Reaction and decarboxylation) | [2] |
Experimental Protocol: Synthesis of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-one
-
A solution of β-ethoxycarbonylglutaraldehyde is prepared by the cleavage of a suitable precursor, such as a diol, using sodium periodate.
-
In a separate reaction vessel, a buffered solution is prepared containing potassium hydrogen phthalate.
-
Acetonedicarboxylic acid and glycine ethyl ester hydrochloride are added to the buffered solution.
-
The solution of β-ethoxycarbonylglutaraldehyde is then added to this mixture.
-
The reaction is stirred at ambient temperature, allowing the cyclisation to proceed. The pH is maintained to facilitate the reaction.
-
Upon completion, the product is extracted into an organic solvent and purified, often by chromatography, to yield the desired pseudopelletierine derivative.
Step 2: Reduction of the Ketone
The ketone at the C-3 position of the bicyclic core is stereoselectively reduced to an alcohol, which will later become the site of esterification. Sodium borohydride is a commonly used reducing agent for this transformation.
Table 2: Summary of Ketone Reduction
| Parameter | Value/Description | Reference |
| Starting Material | 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-one | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Solvent | Ethanol | |
| Product | 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-ol |
Experimental Protocol: Synthesis of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-ol
-
The starting ketone is dissolved in ethanol in a reaction flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the cooled solution, maintaining the temperature.
-
The reaction mixture is stirred until the reduction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
The reaction is quenched by the careful addition of an acid (e.g., hydrochloric acid) to neutralize the excess borohydride and adjust the pH.
-
The solvent is removed under reduced pressure, and the product is isolated by extraction and purified by column chromatography.
Steps 3 & 4: Hydroxyl Protection and Dieckmann Cyclisation
To facilitate the subsequent intramolecular cyclisation, the newly formed hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether using dihydropyran. The resulting diester then undergoes a Dieckmann cyclisation in the presence of a strong base, such as potassium t-butoxide, to form the tricyclic core of dolasetron.
Table 3: Summary of Protection and Dieckmann Cyclisation
| Parameter | Value/Description | Reference |
| Protection Reagent | Dihydropyran | |
| Cyclisation Base | Potassium t-butoxide | |
| Reaction Type | Intramolecular Claisen condensation | |
| Intermediate Product | Protected tricyclic β-keto ester |
Experimental Protocol: Dieckmann Cyclisation
-
The protected alcohol is dissolved in a dry, aprotic solvent (e.g., THF or toluene) under an inert atmosphere.
-
Potassium t-butoxide is added to the solution, and the mixture is heated to promote the intramolecular condensation.
-
The reaction progress is monitored for the consumption of the starting material.
-
Upon completion, the reaction is cooled and quenched by the addition of an aqueous acid.
-
The cyclized product is extracted into an organic solvent and carried forward to the next step.
Step 5: Hydrolysis and Decarboxylation
The tricyclic β-keto ester intermediate is subjected to acidic hydrolysis. This single step serves to remove the hydroxyl protecting group and effect decarboxylation, yielding the key tricyclic alcohol intermediate.
Table 4: Summary of Hydrolysis and Decarboxylation
| Parameter | Value/Description | Reference |
| Reagent | Aqueous Acid (e.g., HCl) | |
| Product | endo-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one | |
| Reaction Type | Hydrolysis and Decarboxylation |
Experimental Protocol: Synthesis of endo-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one
-
The crude product from the Dieckmann cyclisation is dissolved in an aqueous acid solution.
-
The mixture is heated at reflux to drive both the hydrolysis of the ester and protecting group, and the subsequent decarboxylation.
-
After cooling, the reaction mixture is neutralized with a base.
-
The final tricyclic alcohol is extracted and purified to be used in the final esterification step.
Step 6: Esterification
The pivotal esterification step joins the tricyclic alcohol with indole-3-carboxylic acid. To facilitate this reaction, the carboxylic acid is often activated, for example, by converting it to the acid chloride.
References
An In-Depth Technical Guide to the Chemical and Physical Properties of Dolasetron Mesylate for Research
This guide provides a comprehensive overview of the core chemical and physical properties of Dolasetron mesylate, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key biological and experimental processes.
Chemical and Physical Properties
This compound is a selective serotonin 5-HT3 receptor antagonist.[1] Its chemical and physical characteristics are crucial for its formulation, stability, and pharmacological activity.
Chemical Structure and Identity:
-
Chemical Name: (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate[2]
-
Molecular Formula: C₁₉H₂₀N₂O₃ · CH₃SO₃H · H₂O[2]
-
Molecular Weight: 438.50 g/mol [2]
-
Appearance: White to off-white powder[3]
The following tables summarize the key quantitative physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | ~278 °C | |
| pKa | 6.4 | |
| LogP | 2.1 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble | |
| Propylene Glycol | Freely soluble | |
| Ethanol | Slightly soluble | |
| Normal Saline | Slightly soluble | |
| Methanol | Freely soluble | |
| Chloroform | Slightly soluble | |
| Hexane | Insoluble |
Spectroscopic Data:
-
UV-Vis Spectroscopy: this compound exhibits a maximum absorbance (λmax) at approximately 285 nm in 0.1 N hydrochloric acid. This property is utilized in dissolution testing and assays.
Mechanism of Action and Signaling Pathway
Dolasetron and its active metabolite, hydrodolasetron, are potent and selective antagonists of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons. In the context of chemotherapy-induced nausea and vomiting (CINV), chemotherapeutic agents cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex. Dolasetron competitively blocks these receptors, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.
Melting Point Determination (Capillary Method)
This protocol is a general method and can be adapted from the United States Pharmacopeia (USP) general chapter <741>.
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus: Use a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method for determining equilibrium solubility.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
In Vitro 5-HT3 Receptor Antagonist Activity Assessment
This protocol outlines a general workflow for a receptor binding assay followed by a functional assay.
A. Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Assay Setup: In a multi-well plate, combine the receptor membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron), and varying concentrations of this compound (or its active metabolite, hydrodolasetron).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki).
B. Functional Assay (Calcium Influx Assay)
-
Cell Culture: Plate cells expressing the 5-HT3 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known concentration of serotonin (5-HT) to stimulate the 5-HT3 receptors.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the influx of calcium, using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the serotonin-induced calcium influx.
Conclusion
This technical guide provides a foundational understanding of the key chemical and physical properties of this compound for research and development purposes. The summarized data and detailed protocols offer a practical resource for scientists working with this compound. The provided diagrams visually articulate the mechanism of action and experimental workflows, facilitating a deeper comprehension of its pharmacological context and analytical characterization. Further investigation into the solid-state properties and detailed spectroscopic analysis will provide an even more complete profile of this important pharmaceutical agent.
References
Crystallography and Polymorphic Forms of Dolasetron Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron mesylate, a potent and selective serotonin 5-HT3 receptor antagonist, is a critical therapeutic agent for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) like this compound are of paramount importance as they can significantly influence its stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, their crystallographic characteristics, and detailed experimental protocols for their identification and characterization.
Polymorphic Forms of this compound
Polymorphism refers to the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] Several polymorphic forms of this compound have been identified, including crystalline Forms I, III, IV, a monohydrate, and an amorphous form.[3][4]
Data Presentation
The following tables summarize the available quantitative data for the characterized polymorphic forms of this compound.
Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Monohydrate
| 2θ Angle (°) |
| 12.429 |
| 9.181 |
| 8.629 |
| 7.667 |
| 6.938 |
| 5.874 |
| 5.238 |
| 4.917 |
| 4.708 |
| 4.541 |
| 4.246 |
| 3.991 |
| 3.812 |
| 3.616 |
| 3.431 |
| 3.373 |
| 3.301 |
| 3.204 |
| 3.115 |
| 3.008 |
| 2.842 |
| 2.741 |
| 2.543 |
| 2.457 |
| 2.394 |
| 2.342 |
| 2.227 |
| 2.117 |
| 2.087 |
| 1.985 |
| 1.960 |
| 1.856 |
Table 2: Thermal Analysis Data for this compound Polymorphs
| Polymorphic Form | Melting Point (°C) | Differential Thermal Analysis (DTA) Peak |
| Monohydrate | 160-170 | 434-437 K (peak range 420-445 K) |
| Form with reported melting point | 278 | Not Available |
Experimental Protocols
Detailed methodologies for the characterization of this compound polymorphs are crucial for reproducible and accurate results. The following sections provide comprehensive protocols for the key analytical techniques.
Polymorph Screening and Preparation
A systematic polymorph screen is the first step in identifying the different crystalline forms of this compound. This typically involves recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities under various conditions (e.g., temperature, evaporation rate).
Preparation of Specific Polymorphs:
-
Form I: Dissolve this compound in a solvent such as isopropanol, acetone, ethyl acetate, or acetonitrile at a temperature between 30-80°C to obtain a clear solution. Cool the solution to 0-30°C to induce crystallization. The resulting solid is filtered and dried at 60-70°C.
-
Form III: Dissolve this compound in ethanol at its reflux temperature (around 78°C). Allow the solution to cool to 5°C for 2 hours, followed by stirring at the same temperature for 12 hours. The solid is then filtered and dried at 65°C.
-
Form IV: Dissolve this compound in n-propanol at 90-100°C. Cool the solution to a temperature between -5°C and 25°C. The isolated product is then dried at 60-70°C.
-
Amorphous Form: An amorphous form can be prepared by processes such as spray-drying or lyophilization of a this compound solution.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern.
Protocol:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's surface.
-
Instrument Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: 1°/min.
-
Step Size: 0.02°.
-
-
Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions (2θ values) and relative intensities to known patterns of this compound polymorphs or reference standards.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are unique to each polymorphic form.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan.
-
Instrument Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C (or a range appropriate to encompass the melting points of all expected forms).
-
Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.
-
Reference: An empty, sealed aluminum pan.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting events. The onset temperature of the peak is typically reported as the melting point.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit distinct FT-IR spectra due to differences in molecular conformation and intermolecular interactions.
Protocol (KBr Pellet Method):
-
Sample Preparation: Mix approximately 1-2 mg of the this compound sample with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Thoroughly grind the mixture to a very fine, uniform powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Differences in peak positions, shapes, and the presence or absence of peaks can be used to differentiate between polymorphs.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
SSNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), is a powerful technique for characterizing polymorphs as it is sensitive to the local chemical environment of each carbon atom in the solid state.
Protocol:
-
Sample Preparation: Pack the powdered this compound sample into a zirconia rotor (e.g., 4 mm diameter).
-
Instrument Parameters:
-
Spectrometer Frequency: e.g., 125 MHz for ¹³C.
-
Magic-Angle Spinning (MAS) Rate: 5-10 kHz.
-
Cross-Polarization (CP) Contact Time: 1-2 ms.
-
Recycle Delay: 5-10 s.
-
Proton Decoupling: High-power decoupling during acquisition.
-
-
Data Analysis: The resulting ¹³C SSNMR spectrum will show a set of peaks corresponding to the different carbon environments in the molecule. Polymorphs will exhibit different chemical shifts and/or splitting patterns for specific carbon resonances.
Conclusion
The existence of multiple polymorphic forms of this compound necessitates a thorough solid-state characterization during drug development and manufacturing. This guide provides a foundational understanding of the known polymorphs and detailed experimental protocols for their analysis using XRPD, DSC, FT-IR, and SSNMR. The application of these techniques, as outlined, will enable researchers and scientists to effectively identify, differentiate, and control the polymorphic forms of this compound, thereby ensuring the quality, stability, and therapeutic efficacy of the final drug product.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2007072506A2 - Polymorphic forms of this compound and processes thereof - Google Patents [patents.google.com]
- 4. WO2006026927A1 - A new polymorph of this compound monohydrate and preparation thereof - Google Patents [patents.google.com]
The Core Mechanism of Hydrodolasetron at the 5-HT3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron serves as a prodrug for hydrodolasetron, a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor. Its clinical efficacy as an antiemetic is directly attributable to the pharmacological activity of hydrodolasetron. This document provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative pharmacology of hydrodolasetron at the 5-HT3 receptor. It further details the standard experimental protocols utilized to characterize this interaction, offering a technical resource for professionals in pharmacology and drug development.
Pharmacokinetics and Metabolic Activation
Dolasetron is rarely detected in plasma following administration due to its rapid and complete conversion to its active metabolite, hydrodolasetron (also known as MDL 74,156).[1][2] This metabolic reduction is mediated by the ubiquitous enzyme carbonyl reductase.[3][4][5] Hydrodolasetron is the principal agent responsible for the observed pharmacological effects.
Further metabolism of hydrodolasetron occurs primarily in the liver via the cytochrome P450 system, with CYP2D6 being the major enzyme involved in hydroxylation and CYP3A contributing to a lesser extent. The resulting metabolites are then eliminated through renal excretion and glucuronidation.
Table 1: Pharmacokinetic Properties of Hydrodolasetron
| Parameter | Value | Source(s) |
| Half-Life (t½) | ~7.3 - 8.1 hours | |
| Apparent Bioavailability | ~75% (from oral dolasetron) | |
| Plasma Protein Binding | 69-77% | |
| Primary Metabolic Pathways | CYP2D6, CYP3A, Glucuronidation | |
| Elimination | ~67% renal, ~33% fecal |
The 5-HT3 Receptor: A Ligand-Gated Ion Channel
The 5-HT3 receptor is unique among serotonin receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels, rather than a G-protein coupled receptor. It is a pentameric structure composed of five subunits arranged around a central ion-conducting pore. The binding of serotonin to the extracellular domain of the receptor triggers a conformational change, opening the channel. This allows for the rapid influx of cations, primarily Na⁺ and K⁺, with some permeability to Ca²⁺, leading to depolarization of the neuron and the propagation of an excitatory signal. These receptors are densely located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem, areas critical to the emetic reflex.
Mechanism of Action: Competitive Antagonism
Hydrodolasetron exerts its antiemetic effect by acting as a selective and competitive antagonist at the 5-HT3 receptor. It binds to the same site as serotonin but does not activate the receptor, thereby preventing the conformational change required for ion channel opening. By occupying the receptor, hydrodolasetron effectively blocks the binding of serotonin released from enterochromaffin cells in the small intestine, which is a primary trigger for chemotherapy-induced nausea and vomiting. This blockade occurs at both peripheral and central 5-HT3 receptors, inhibiting the afferent visceral signals to the vomiting center.
Quantitative Pharmacology
While hydrodolasetron is established as a potent 5-HT3 receptor antagonist, specific binding affinity values (e.g., Kᵢ) are not consistently reported in publicly accessible literature. However, its potency is considered comparable to other first-generation antagonists. Palonosetron, a second-generation antagonist, exhibits a significantly higher binding affinity (over 30-fold greater) than first-generation agents.
Table 2: Comparative Properties of Select 5-HT3 Antagonists
| Drug | Generation | Half-Life (t½) | Relative 5-HT3 Binding Affinity |
| Hydrodolasetron | First | ~7.3 - 8.1 hours | Potent |
| Ondansetron | First | ~4 hours | Potent |
| Granisetron | First | ~4 - 9 hours | Potent |
| Palonosetron | Second | ~40 hours | Very High (>30x First Gen) |
Experimental Protocols
The characterization of compounds like hydrodolasetron relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of hydrodolasetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Kᵢ) of hydrodolasetron at the human 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]Granisetron (a high-affinity 5-HT3 antagonist), used at a concentration near its Kₔ (~1-2 nM).
-
Test Compound: Hydrodolasetron, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM tropisetron).
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, liquid scintillation counter.
Protocol:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and competitor concentrations.
-
Compound Addition: Add the serially diluted hydrodolasetron to the appropriate wells. Add the non-specific binding control to its designated wells. Add buffer only to the total binding wells.
-
Radioligand Addition: Add [³H]Granisetron to all wells at its final fixed concentration.
-
Receptor Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells. The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of hydrodolasetron to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of hydrodolasetron that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Dolasetron Mesylate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of dolasetron mesylate, a potent and selective serotonin 5-HT3 receptor antagonist. An understanding of its solubility characteristics is fundamental for its application in pharmaceutical formulation, analytical method development, and various research settings. This document synthesizes available data on its solubility in common laboratory solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action and analytical workflows.
This compound: An Overview
This compound is a white to off-white powder. Chemically, it is (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate[1][2][3][4][5]. It is utilized as an antiemetic and antinauseant agent, particularly for the prevention of nausea and vomiting associated with chemotherapy. Its therapeutic effect is mediated through the blockade of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its handling and application in a laboratory setting. The following table summarizes the available quantitative and qualitative solubility data in common solvents.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Classification | Reference |
| Water | - | >30 | Very Soluble / Freely Soluble | |
| DMSO | 199.77 | 84 | Soluble | |
| Methanol | - | - | Freely Soluble | |
| Propylene Glycol | - | - | Freely Soluble | |
| Ethanol | - | - | Slightly Soluble / Insoluble | |
| Normal Saline | - | - | Slightly Soluble | |
| Chloroform | - | - | Slightly Soluble | |
| Hexane | - | - | Insoluble |
Experimental Protocols for Solubility Determination
A precise determination of this compound solubility can be achieved through various established methods. A general experimental protocol for determining solubility using the equilibrium solubility method is outlined below.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected laboratory solvent (e.g., water, ethanol)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification of Solute:
-
Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 285 nm.
-
HPLC: Inject the sample into an HPLC system and determine the concentration based on the peak area relative to a standard curve.
-
-
Prepare a standard curve by analyzing a series of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the standard curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted filtrate by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Key Pathways and Workflows
Mechanism of Action: 5-HT3 Receptor Antagonism
Dolasetron and its active metabolite, hydrodolasetron, act as selective antagonists at the 5-HT3 receptors. These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates these 5-HT3 receptors to initiate the vomiting reflex. Dolasetron blocks this interaction, thereby preventing nausea and vomiting.
Caption: Mechanism of action of this compound.
Analytical Workflow: HPLC-ESI-MS Quantification
A common and robust method for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in biological matrices like human plasma is High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). The general workflow for such an analysis is depicted below.
Caption: HPLC-ESI-MS analytical workflow for Dolasetron.
References
The Journey of Dolasetron Mesylate in Animal Models: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetic profile and metabolic fate of dolasetron mesylate, a potent 5-HT3 receptor antagonist, in key preclinical animal models. Understanding how this antiemetic agent is absorbed, distributed, metabolized, and excreted is paramount for the rational design and development of novel therapeutics and for the extrapolation of preclinical data to clinical scenarios. This document provides a comprehensive overview of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows to support research and development endeavors.
Pharmacokinetic Profile: A Comparative Analysis
This compound undergoes rapid and extensive metabolism in vivo, with the parent compound rarely being detected in plasma after oral administration.[1] The primary contributor to its pharmacological activity is its active metabolite, hydrodolasetron.[2] The following tables summarize the key pharmacokinetic parameters of dolasetron and hydrodolasetron in various animal models.
Table 1: Pharmacokinetic Parameters of Dolasetron in Animal Models
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| Dog | Intravenous | 2 | - | - | - | 0.1 | - | [3] |
| Dog | Oral | 5 | - | - | - | - | 7 | [3] |
Note: Due to the rapid conversion of dolasetron to hydrodolasetron, pharmacokinetic data for the parent compound is limited.
Table 2: Pharmacokinetic Parameters of Hydrodolasetron (Active Metabolite) in Animal Models
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Dog | Intravenous (as dolasetron) | 2 | - | - | - | 4.0 | [3] |
| Dog | Oral (as dolasetron) | 5 | Similar to IV | 0.33 | - | 4.0 | |
| Cat | Intravenous (as dolasetron) | 0.8 | 116 (69-316) | 0.5 (0.3-0.5) | 323 (138-454) | 3.3 (2.9-7.2) | |
| Cat | Subcutaneous (as dolasetron) | 0.8 | 67.9 (60.4-117) | 0.5 (0.5-1.0) | 437 (221.5-621.8) | 3.8 (2.9-5.3) |
Metabolic Pathway of Dolasetron
Dolasetron is a prodrug that is rapidly and extensively converted to its pharmacologically active metabolite, hydrodolasetron, by carbonyl reductase. Hydrodolasetron is subsequently metabolized in the liver primarily through two pathways: hydroxylation, mediated by the cytochrome P450 enzyme CYP2D6, and N-oxidation, carried out by CYP3A and flavin monooxygenase. The resulting metabolites are then conjugated, primarily with glucuronic acid, and excreted.
Experimental Protocols
A thorough understanding of the experimental design is critical for the interpretation of pharmacokinetic data. Below are detailed methodologies for key experiments cited in this guide.
Pharmacokinetic Study in Dogs
-
Animals: Male Beagle dogs.
-
Housing: Housed in accordance with standard laboratory conditions.
-
Dosing:
-
Intravenous (IV): A single dose of 2 mg/kg of [14C]dolasetron was administered.
-
Oral (PO): A single dose of 5 mg/kg of [14C]dolasetron was administered.
-
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations of dolasetron and hydrodolasetron were determined using a validated analytical method, likely involving radiometric detection due to the use of a radiolabeled compound.
Pharmacokinetic Study in Cats
-
Animals: Healthy adult domestic cats.
-
Housing: Maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Dosing:
-
Intravenous (IV): A single dose of 0.8 mg/kg of dolasetron was administered.
-
Subcutaneous (SC): A single dose of 0.8 mg/kg of dolasetron was administered.
-
-
Sample Collection: Blood samples (approximately 1.5 mL) were collected from the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-administration.
-
Sample Processing: Blood samples were centrifuged to obtain serum, which was then stored at -80°C until analysis.
-
Analytical Method:
-
Sample Preparation: Serum samples (50 µL) were spiked with an internal standard (ondansetron). Proteins were precipitated by adding acetonitrile containing 0.1% formic acid, followed by vortexing and centrifugation. The supernatant was then transferred for analysis.
-
Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used for the simultaneous quantification of dolasetron and hydrodolasetron.
-
General Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study in animal models.
Excretion
Hydrodolasetron and its metabolites are eliminated from the body through both renal and fecal routes. Approximately two-thirds of the administered dose is recovered in the urine, with the remaining one-third excreted in the feces.
Conclusion
References
- 1. Pharmacokinetics of dolasetron after oral and intravenous administration of this compound in healthy volunteers and patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
Probing the Molecular Landscape: A Technical Guide to the Interaction of Dolasetron Mesylate with the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular modeling of dolasetron mesylate and its interaction with the 5-hydroxytryptamine-3 (5-HT3) receptor. Dolasetron, a potent antiemetic agent, and its active metabolite, hydrodolasetron, are crucial in managing chemotherapy-induced and postoperative nausea and vomiting. Understanding the molecular underpinnings of this interaction is paramount for the rational design of novel and more effective 5-HT3 receptor antagonists. This document outlines the key molecular interactions, presents quantitative data for comparative analysis, details experimental protocols for computational modeling, and visualizes the critical pathways and workflows involved.
The 5-HT3 Receptor: A Ligand-Gated Ion Channel
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization and excitation.[1][2] These receptors are strategically located in the central and peripheral nervous systems, playing a pivotal role in the emetic reflex.
The binding of serotonin to the 5-HT3 receptor triggers a signaling cascade that can be inhibited by antagonists like dolasetron.
Quantitative Analysis of Binding Affinity
| Compound | Binding Affinity (Ki, nM) | Class |
| Hydrodolasetron | ~50 | First-generation antagonist |
| Ondansetron | 2.0 | First-generation antagonist |
| Granisetron | 0.71 | First-generation antagonist |
| Palonosetron | ~0.04 | Second-generation antagonist |
Note: Ki values are approximate and can vary based on experimental conditions.
Experimental Protocols for Molecular Modeling
The following sections provide detailed methodologies for the computational investigation of the dolasetron-5-HT3 receptor interaction.
Homology Modeling of the Human 5-HT3A Receptor
Due to the absence of a complete crystal structure of the human 5-HT3A receptor in a dolasetron-bound state, homology modeling is a crucial first step.
Protocol using SWISS-MODEL:
-
Sequence Input: Obtain the FASTA sequence of the human 5-HT3A receptor (UniProt ID: P46098).
-
Template Search: Submit the sequence to the SWISS-MODEL server. The server will automatically search for suitable templates in the SWISS-MODEL Template Library (SMTL). A common template for the extracellular domain is the Acetylcholine Binding Protein (AChBP).[3]
-
Template Selection: Choose a high-resolution crystal structure with the highest sequence identity and coverage as the template.
-
Model Building: SWISS-MODEL will automatically generate a 3D model based on the alignment with the selected template.
-
Model Evaluation: The quality of the generated model is assessed using QMEAN (Qualitative Model Energy ANalysis) and a Ramachandran plot to ensure proper stereochemistry.[4]
Molecular Docking of Hydrodolasetron
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol using AutoDock Vina:
-
Receptor Preparation:
-
Load the homology model of the 5-HT3A receptor into a molecular modeling software (e.g., AutoDock Tools).
-
Remove water molecules and any co-factors.
-
Add polar hydrogens and assign Gasteiger charges.
-
Define the grid box to encompass the putative binding site. The binding site is located at the interface of two adjacent subunits. Key residues to include in the grid box based on studies of other "-setrons" are Trp90, Trp183, and Tyr234.[5]
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of hydrodolasetron from a database like PubChem (CID: 60846).
-
Use a program like Open Babel to convert the structure to PDBQT format, defining the rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.
-
The program will generate a set of binding poses for hydrodolasetron ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between hydrodolasetron and the receptor residues.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
Protocol using GROMACS:
-
System Setup:
-
Place the best-docked complex of hydrodolasetron and the 5-HT3A receptor in a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane.
-
Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve physiological concentration.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove steric clashes and relax the system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of residues, and the persistence of key intermolecular interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.
-
Key Amino Acid Interactions
While specific computational studies detailing the interaction of dolasetron with the 5-HT3 receptor are limited, mutagenesis and modeling studies of other "-setrons" have identified key residues in the binding pocket. These residues are highly conserved and are expected to play a similar role in the binding of hydrodolasetron.
-
Cation-π Interactions: A crucial interaction for many 5-HT3 receptor antagonists is the cation-π interaction between the protonated amine of the ligand and the aromatic ring of Trp183 in loop B of the receptor.
-
Hydrogen Bonds: The carbonyl oxygen of the ligand often forms hydrogen bonds with backbone atoms or side chains of residues in the binding pocket.
-
Hydrophobic Interactions: The aromatic and aliphatic parts of hydrodolasetron are likely to engage in hydrophobic interactions with nonpolar residues lining the binding pocket.
-
Other Key Residues: Other important residues identified in the binding of "-setrons" include Trp90 (loop D), Glu129 (loop A), and Tyr234 (loop C).
Conclusion
The molecular modeling of the this compound-5-HT3 receptor interaction provides a powerful framework for understanding its mechanism of action at an atomic level. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to elucidate the key binding determinants and dynamic behavior of this important antiemetic drug. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug design, paving the way for the development of next-generation 5-HT3 receptor antagonists with improved efficacy and side-effect profiles.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of 5-HT3 Receptor Agonist-Binding Residues Using Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Dolasetron Mesylate's Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of the active metabolites of dolasetron mesylate, a potent and selective 5-HT3 receptor antagonist. The primary focus is on its principal active metabolite, hydrodolasetron, detailing its formation, pharmacological activity, and the experimental protocols used for its characterization.
Introduction
This compound is a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. It exerts its antiemetic effects through the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. Following administration, dolasetron is rapidly and completely metabolized to its major active metabolite, hydrodolasetron (also known as reduced dolasetron).[1][2][3][4] Hydrodolasetron is primarily responsible for the therapeutic activity of the parent drug.[4] This guide will delve into the in vitro methodologies used to characterize this pivotal metabolite.
Metabolic Pathway of Dolasetron
The biotransformation of dolasetron to its active and subsequent inactive metabolites involves a multi-step process primarily occurring in the liver.
-
Step 1: Reduction. Dolasetron undergoes rapid and extensive reduction of its keto group to a hydroxyl group, forming hydrodolasetron. This reaction is catalyzed by the ubiquitous enzyme carbonyl reductase. The reduction is stereoselective, predominantly forming the (+)-(R)-enantiomer, with an approximate R(+):S(-) ratio of 9:1.
-
Step 2: Oxidation. Hydrodolasetron is further metabolized through oxidation by cytochrome P450 (CYP) enzymes.
-
Hydroxylation: The indole ring of hydrodolasetron is hydroxylated, a reaction primarily mediated by CYP2D6.
-
N-oxidation: The nitrogen atom in the quinolizidine ring can be oxidized, a process involving CYP3A4.
-
-
Step 3: Conjugation. The hydroxylated metabolites of hydrodolasetron can undergo phase II metabolism, such as glucuronidation, to form more water-soluble conjugates for excretion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vitro characterization of hydrodolasetron.
Table 1: Pharmacological Activity of Hydrodolasetron
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | 5-HT3 | ~50 nM |
| Enantiomeric Ratio (R:S) | - | ~9:1 |
Table 2: Enzyme Kinetics of Dolasetron and Hydrodolasetron Metabolism
| Enzyme | Substrate | Metabolic Reaction | Km | Vmax |
| Carbonyl Reductase | Dolasetron | Reduction | Data not available | Data not available |
| CYP2D6 | Hydrodolasetron | Hydroxylation | Data not available | Data not available |
| CYP3A4 | Hydrodolasetron | N-oxidation | Data not available | Data not available |
Table 3: Inhibition of Metabolic Enzymes by Hydrodolasetron
| Enzyme | Inhibition Type | IC50 |
| CYP2D6 | Competitive | 70 µM |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize dolasetron's active metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of hydrodolasetron and the enzymes responsible for their formation.
Objective: To determine the metabolic profile of hydrodolasetron in a system containing a rich source of hepatic enzymes.
Materials:
-
Hydrodolasetron
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of hydrodolasetron in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the hydrodolasetron stock solution (final concentration, e.g., 1-10 µM) and the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis to identify and quantify the remaining parent compound and its metabolites.
5-HT3 Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of hydrodolasetron for the 5-HT3 receptor.
Objective: To quantify the binding affinity (Ki) of hydrodolasetron to the human 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells)
-
[3H]Granisetron or another suitable 5-HT3 receptor radioligand
-
Hydrodolasetron
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like tropisetron)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of hydrodolasetron.
-
In a 96-well plate, combine the cell membranes (e.g., 20-50 µg protein per well), a fixed concentration of the radioligand (e.g., at its Kd value), and varying concentrations of hydrodolasetron or the non-specific binding control. The final assay volume is typically 250 µL.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of hydrodolasetron by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
5-HT3 Receptor Signaling Pathway and Antagonist Action
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a non-selective cation channel. This leads to an influx of sodium (Na+) and calcium (Ca2+) ions, resulting in rapid depolarization of the neuron and the propagation of an emetic signal. Hydrodolasetron, as a competitive antagonist, binds to the 5-HT3 receptor and prevents serotonin from binding, thus inhibiting channel opening and subsequent signaling.
Conclusion
The in vitro characterization of this compound's active metabolites, particularly hydrodolasetron, is crucial for understanding its mechanism of action and pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for assessing the metabolic fate and receptor interactions of this important antiemetic agent. The data obtained from these studies are essential for drug development and for predicting in vivo efficacy and potential drug-drug interactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Basic Research Applications of Dolasetron Mesylate in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research applications of Dolasetron mesylate in the field of neuroscience. While clinically established as a potent antiemetic, the preclinical utility of this selective 5-HT3 receptor antagonist offers intriguing possibilities for investigating fundamental neural circuits and pathological mechanisms. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its potential assessment in non-clinical neuroscience research, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism
This compound is a prodrug that is rapidly and extensively converted by carbonyl reductase to its active metabolite, hydrodolasetron.[1][2][3] Hydrodolasetron is a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor.[1][3] Unlike other serotonin receptor subtypes that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-hydroxytryptamine or 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.
In the context of its established antiemetic effect, this compound's mechanism is well-characterized. Chemotherapy and radiotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius (NTS) in the brainstem, ultimately inducing emesis. Hydrodolasetron competitively blocks these peripheral and central 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex.
Beyond emesis, 5-HT3 receptors are expressed in various brain regions implicated in a range of neurological and psychiatric conditions, including the hippocampus, amygdala, and prefrontal cortex. This distribution suggests that this compound could be a valuable tool for investigating the role of 5-HT3 receptors in processes such as anxiety, depression, cognition, and neuroprotection.
Quantitative Pharmacological Data
The binding affinity of hydrodolasetron for the 5-HT3 receptor has been quantified, providing a basis for dose selection in preclinical studies. The following tables summarize key quantitative data for hydrodolasetron and provide a comparative perspective with other 5-HT3 receptor antagonists.
Table 1: Binding Affinity of Hydrodolasetron at the Human 5-HT3 Receptor
| Compound | pKi | Ki (nM) |
| Hydrodolasetron | ~7.3 | ~50 |
Note: The pKi value for Hydrodolasetron is an approximation. Ki values can vary depending on the specific experimental conditions.
Table 2: Comparative Pharmacokinetics and Binding Affinities of Select 5-HT3 Receptor Antagonists
| Antagonist | Half-life (t½) | Receptor Binding Affinity (Ki, nM) | Generation |
| Hydrodolasetron | ~7.3 hours | ~50 | First |
| Ondansetron | ~4 hours | 2.0 | First |
| Granisetron | ~9 hours | 0.71 | First |
| Palonosetron | ~40 hours | ~0.04 | Second |
Note: Palonosetron, a second-generation antagonist, exhibits a significantly longer half-life and higher binding affinity compared to first-generation antagonists like hydrodolasetron.
Experimental Protocols for Basic Neuroscience Research
While direct preclinical research on this compound for indications beyond emesis is limited, its selective 5-HT3 receptor antagonism makes it a candidate for investigation in various models of neurological and psychiatric disorders. The following are detailed protocols for standard behavioral and in vitro assays that can be employed to explore the potential anxiolytic, antidepressant, and neuroprotective effects of this compound.
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
-
This compound (or hydrodolasetron) and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Observation: Allow the animal to freely explore the maze for a 5-minute period. Record the session using video tracking software.
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Other ethological parameters such as head dips and stretched-attend postures can also be analyzed.
-
Cleaning: Thoroughly clean the maze between each trial to eliminate olfactory cues.
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for potential antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.
Materials:
-
Cylindrical container (e.g., Plexiglas cylinder) filled with water.
-
Water thermometer.
-
Video recording equipment.
-
This compound (or hydrodolasetron) and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Apparatus Setup: Fill the cylinder with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session. The first 2 minutes are typically considered a habituation period and are not scored.
-
Behavioral Scoring: During the final 4 minutes of the test, record the duration of immobility (floating with only minor movements to keep the head above water) versus active behaviors (swimming and climbing).
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry environment.
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
In Vitro Assessment of Neuroprotection
5-HT3 receptor antagonists have shown neuroprotective properties in some in vitro and in vivo models. A common in vitro approach to assess neuroprotection involves challenging cultured neurons with a neurotoxic stimulus and evaluating the ability of the test compound to mitigate cell death.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line.
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide, beta-amyloid).
-
This compound (or hydrodolasetron).
-
Cell viability assays (e.g., MTT assay, LDH assay, live/dead staining).
-
Microplate reader, fluorescence microscope.
Procedure:
-
Cell Culture: Plate and maintain neuronal cells under standard culture conditions.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours) before inducing toxicity.
-
Neurotoxic Challenge: Expose the cells to the chosen neurotoxic agent.
-
Co-treatment/Post-treatment (optional): this compound can also be added concurrently with or after the neurotoxic insult to assess its therapeutic potential.
-
Assessment of Cell Viability: After the incubation period, perform a cell viability assay to quantify the extent of cell death in the different treatment groups.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound. A significant increase in cell viability in the this compound-treated groups indicates a neuroprotective effect.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT3 receptor and the workflows for the experimental protocols described above.
Potential Avenues for Future Basic Neuroscience Research
The selective antagonism of the 5-HT3 receptor by this compound's active metabolite, hydrodolasetron, positions it as a valuable pharmacological tool to probe the function of this receptor in various neural circuits. While its clinical use is primarily in emesis, the widespread central distribution of 5-HT3 receptors suggests a broader potential for basic research applications.
-
Anxiety and Depression: Preclinical studies with other 5-HT3 receptor antagonists have shown anxiolytic and antidepressant-like effects in various animal models. Given the role of serotonin in mood and anxiety disorders, investigating this compound in models like the EPM and FST could elucidate the specific contribution of 5-HT3 receptors to these conditions.
-
Cognition and Memory: 5-HT3 receptors are present in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Research into the effects of this compound on cognitive performance in animal models could provide insights into the modulatory role of these receptors in cognitive processes.
-
Neurotransmitter Interactions: 5-HT3 receptors are known to modulate the release of other neurotransmitters, including dopamine and acetylcholine. This compound could be used in microdialysis or electrophysiology studies to investigate the influence of 5-HT3 receptor blockade on the dynamics of these neurotransmitter systems in specific brain regions.
-
Neuroprotection: There is emerging evidence that 5-HT3 receptor antagonists may possess neuroprotective properties. In vitro and in vivo models of neurodegenerative diseases or ischemic injury could be employed to determine if this compound can mitigate neuronal damage.
It is important to note that while the pharmacological profile of this compound suggests its utility in these research areas, there is a notable lack of published preclinical studies specifically investigating these potential applications. Future research is warranted to explore the full potential of this compound as a tool in basic neuroscience.
Conclusion
This compound, through its active metabolite hydrodolasetron, is a highly selective and potent antagonist of the 5-HT3 receptor. While its clinical application has been focused on the management of nausea and vomiting, its mechanism of action and the broad distribution of its target receptor in the central nervous system suggest a wider utility in basic neuroscience research. The experimental protocols and data presented in this guide provide a framework for researchers to explore the potential roles of the 5-HT3 receptor in anxiety, depression, cognition, and neuroprotection, using this compound as a valuable pharmacological tool. Further investigation into these underexplored areas holds the promise of advancing our understanding of fundamental brain processes and identifying novel therapeutic targets.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic pharmacology in animal models: from behavioral disorders to dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dolasetron Mesylate in an In Vitro Model of Chemotherapy-Induced Emesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing an in vitro model to study the efficacy of dolasetron mesylate in mitigating chemotherapy-induced emesis (CIE). The content is designed to guide researchers in establishing a robust cell-based assay to evaluate 5-HT₃ receptor antagonists.
Chemotherapy-induced emesis is a significant side effect of many cancer treatments, primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This released serotonin activates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex.[1] this compound, a selective 5-HT₃ receptor antagonist, and its more potent active metabolite, hydrodolasetron, are effective in preventing nausea and vomiting by blocking these receptors.[1]
This document outlines the essential in vitro assays to characterize the interaction of dolasetron with the 5-HT₃ receptor and to model the inhibitory effect on chemotherapy-induced serotonin release.
Data Presentation
The following tables summarize the quantitative data for dolasetron and its active metabolite, hydrodolasetron, in relevant in vitro assays.
Table 1: 5-HT₃ Receptor Binding Affinity and Functional Potency
| Compound | Cell Line | Assay Type | Radioligand | IC₅₀/Kᵢ | Reference |
| Dolasetron | NG108-15 | Radioligand Binding | [³H]GR65630 | 3.8 nM (IC₅₀) | [2] |
| Hydrodolasetron | NG108-15 | Radioligand Binding | [³H]GR65630 | 0.1 nM (IC₅₀) | [2] |
| Dolasetron | NG108-15 | Voltage-Clamp | Inward Ionic Current | 3.8 nM (IC₅₀) | |
| Hydrodolasetron | NG108-15 | Voltage-Clamp | Inward Ionic Current | 0.1 nM (IC₅₀) |
Table 2: Off-Target Cardiac Ion Channel Inhibition
| Compound | Ion Channel | Cell Line | Assay Type | IC₅₀ | Reference |
| Dolasetron | hERG | HEK-293 | Patch-Clamp | 5.95 µM | |
| Hydrodolasetron | hERG | HEK-293 | Patch-Clamp | 12.1 µM | |
| Dolasetron | hH1 (Na⁺) | HEK-293 | Patch-Clamp | 38.0 µM | |
| Hydrodolasetron | hH1 (Na⁺) | HEK-293 | Patch-Clamp | 8.5 µM |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of chemotherapy-induced emesis and the mechanism of action of dolasetron.
Figure 2: General experimental workflow for the in vitro chemotherapy-induced serotonin release assay.
Experimental Protocols
Cell Culture of NG108-15 Cells
The NG108-15 cell line (mouse neuroblastoma x rat glioma hybrid) endogenously expresses 5-HT₃ receptors and is a suitable model for studying receptor binding and function.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM hypoxanthine, 400 nM aminopterin, and 0.016 mM thymidine (HAT supplement).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 95% air and 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh medium and plate them at the desired density for experiments.
Radioligand Binding Assay for 5-HT₃ Receptor Affinity
This protocol determines the binding affinity of dolasetron and its metabolites to the 5-HT₃ receptor.
-
Materials:
-
NG108-15 cell membranes
-
Radioligand: [³H]GR65630 or a similar 5-HT₃ antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound and hydrodolasetron standards
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize cultured NG108-15 cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled dolasetron or hydrodolasetron.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.
-
In Vitro Chemotherapy-Induced Serotonin Release Assay
This protocol models the release of serotonin from cells following exposure to a chemotherapeutic agent and assesses the inhibitory effect of dolasetron. Rin-14B cells (a rat pancreatic islet cell line) are a suitable alternative to primary enterochromaffin cells as they are known to produce and secrete serotonin.
-
Materials:
-
Rin-14B or NG108-15 cells
-
Chemotherapeutic agent (e.g., Cisplatin or Doxorubicin)
-
This compound
-
Krebs-Ringer-HEPES buffer
-
Serotonin ELISA kit or HPLC system
-
-
Procedure:
-
Cell Seeding: Plate Rin-14B cells in a 24-well plate and culture until they form a confluent monolayer.
-
Pre-incubation with Dolasetron: Wash the cells with Krebs-Ringer-HEPES buffer. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Induction of Serotonin Release: Add the chemotherapeutic agent (e.g., Cisplatin at a final concentration of 10-100 µM) to the wells and incubate for a defined period (e.g., 1-4 hours). This concentration may need to be optimized for the specific cell line.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Serotonin Quantification: Measure the concentration of serotonin in the supernatant using a commercially available Serotonin ELISA kit or by using HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Normalize the serotonin release in the dolasetron-treated groups to the release in the chemotherapy-only group (positive control). Plot the percentage of inhibition against the dolasetron concentration to determine the IC₅₀ value for the inhibition of chemotherapy-induced serotonin release.
-
Off-Target hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)
This protocol is crucial for assessing the potential cardiotoxic effects of dolasetron by measuring its impact on the hERG potassium channel.
-
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
-
Procedure:
-
Cell Preparation: Plate the hERG-HEK-293 cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Obtain a gigaseal and establish a whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the hERG channels.
-
Follow with a repolarizing pulse to -50 mV to measure the tail current, which is characteristic of hERG channels.
-
-
Drug Application: After obtaining a stable baseline recording of the hERG current, perfuse the cell with the external solution containing various concentrations of dolasetron or hydrodolasetron.
-
Data Acquisition: Record the current at each drug concentration until a steady-state block is achieved.
-
Data Analysis: Measure the reduction in the peak tail current at each concentration. Fit the concentration-response data to the Hill equation to calculate the IC₅₀ value for hERG channel inhibition.
-
References
Application Notes and Protocols: Dolasetron Mesylate in Animal Models of Postoperative Nausea and Vomiting
Audience: Researchers, scientists, and drug development professionals.
Introduction: Postoperative nausea and vomiting (PONV) remain a significant challenge in patient recovery, affecting a substantial percentage of individuals undergoing anesthesia. The development of effective antiemetic therapies relies on robust preclinical animal models that can accurately recapitulate the mechanisms underlying PONV. Key triggers for PONV in clinical settings include volatile anesthetics and opioid analgesics.[1] Dolasetron mesylate is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and surgery.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in relevant animal models to study PONV.
Mechanism of Action: Dolasetron and the 5-HT3 Pathway
Nausea and vomiting are complex reflexes coordinated by the central nervous system. Emetogenic stimuli, such as anesthetic agents and surgical trauma, can cause the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[2][3] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, initiating the emetic reflex.
This compound is rapidly converted to its active metabolite, hydrodolasetron, which acts as a competitive antagonist at these 5-HT3 receptors. By blocking serotonin's ability to bind to these receptors, both peripherally in the gut and centrally in the CTZ, Dolasetron effectively interrupts the signaling cascade that leads to nausea and vomiting.
Selection of Animal Models for PONV Research
The choice of animal model is critical, as not all species can vomit. Research into PONV requires models that can either demonstrate emesis directly or exhibit behaviors analogous to nausea.
-
Emesis Models (Vomiting Species): Ferrets are considered a gold standard for emesis research due to their well-characterized vomiting reflex. Musk shrews are a smaller, efficient alternative and are particularly sensitive to emesis induced by volatile anesthetics like isoflurane.
-
Nausea-Analogous Models (Non-Vomiting Species): Rodents, such as rats, do not vomit but display specific behaviors in response to emetogenic stimuli that are considered proxies for nausea.
-
Pica: The consumption of non-nutritive substances, like kaolin clay, is a well-established illness-response behavior in rats.
-
Conditioned Taste Aversion (CTA): This model assesses the association of a novel taste with a negative internal state (malaise/nausea), leading to subsequent avoidance of that taste.
-
References
Application Notes and Protocols: Electrophysiological Studies of Dolasetron Mesylate on 5-HT3 Receptor Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron mesylate is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Its primary clinical application is the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1] The antiemetic effects of dolasetron are mediated through its active metabolite, hydrodolasetron, which competitively blocks 5-HT3 receptors in the peripheral and central nervous systems.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization.[3] This document provides detailed application notes and protocols for the electrophysiological investigation of this compound's effects on 5-HT3 receptor channels.
Data Presentation
Quantitative Electrophysiological and Binding Affinity Data
| Compound | Target | Method | Value | Reference |
| Hydrodolasetron | 5-HT3 Receptor | Radioligand Binding (Ki) | 3.1 nM | (--INVALID-LINK--) |
| Dolasetron | Human Cardiac Na+ Channel (hH1) | Whole-Cell Patch Clamp (IC50) | 38.0 µM | (--INVALID-LINK--) |
| Hydrodolasetron | Human Cardiac Na+ Channel (hH1) | Whole-Cell Patch Clamp (IC50) | 8.5 µM | (--INVALID-LINK--) |
| Dolasetron | Human Cardiac K+ Channel (hERG) | Whole-Cell Patch Clamp (IC50) | 5.95 µM | (--INVALID-LINK--) |
| Hydrodolasetron | Human Cardiac K+ Channel (hERG) | Whole-Cell Patch Clamp (IC50) | 12.1 µM | (--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin initiates a cascade of intracellular events. The binding of serotonin opens the non-selective cation channel, leading to an influx of Na+ and Ca2+ ions and subsequent membrane depolarization. The increase in intracellular Ca2+ can then trigger downstream signaling pathways, including the activation of Calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK).
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines a typical workflow for assessing the effect of this compound on 5-HT3 receptor channels using patch-clamp electrophysiology.
Caption: Electrophysiology Experimental Workflow.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of 5-HT3 Receptor Currents in HEK293 Cells
This protocol describes the methodology for recording serotonin-evoked currents from HEK293 cells stably or transiently expressing human 5-HT3A receptors and assessing the inhibitory effect of hydrodolasetron.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, transfect cells with a plasmid encoding the human 5-HT3A subunit using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a marker gene (e.g., GFP) to identify transfected cells.
-
Use cells for electrophysiological recording 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: Prepare a stock solution of serotonin (5-hydroxytryptamine) in deionized water. Dilute to the final desired concentration (e.g., 10 µM) in the external solution on the day of the experiment.
-
Antagonist Solution: Prepare a stock solution of hydrodolasetron in a suitable solvent (e.g., DMSO or water). Serially dilute in the external solution to obtain a range of concentrations for generating a concentration-response curve.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected transfected cell.
-
Hold the membrane potential at -60 mV.
-
Apply serotonin (e.g., 10 µM) for 2-5 seconds using a rapid solution exchange system to evoke an inward current.
-
Record baseline currents in response to repeated serotonin applications until a stable response is achieved.
-
To test the effect of hydrodolasetron, pre-apply the desired concentration of the antagonist for 1-2 minutes before co-applying it with serotonin.
-
Wash out the antagonist and ensure the serotonin-evoked current returns to the baseline level.
-
Repeat the application of different concentrations of hydrodolasetron to construct a concentration-response curve.
4. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by serotonin in the absence and presence of different concentrations of hydrodolasetron.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the hydrodolasetron concentration and fit the data with the Hill equation to determine the IC50 value.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for studying 5-HT3 receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA encoding the human 5-HT3A subunit.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
2. Solutions:
-
Barth's Solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.3 Ca(NO3)2, 0.41 CaCl2, 0.82 MgSO4, 15 HEPES. Adjust pH to 7.6.
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply serotonin (e.g., 10 µM) to the oocyte via the perfusion system to elicit an inward current.
-
Record baseline responses to serotonin.
-
To test the effect of hydrodolasetron, perfuse the oocyte with the desired concentration of the antagonist in ND96 solution for several minutes before co-application with serotonin.
-
Wash out the antagonist and confirm the recovery of the serotonin-induced current.
-
Obtain a concentration-response curve by applying a range of hydrodolasetron concentrations.
4. Data Analysis:
-
Measure the peak amplitude of the serotonin-evoked current before and after the application of hydrodolasetron.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the patch-clamp protocol.
Conclusion
These application notes and protocols provide a framework for the detailed electrophysiological characterization of this compound's interaction with 5-HT3 receptor channels. By employing techniques such as whole-cell patch-clamp and two-electrode voltage clamp, researchers can elucidate the mechanism of action and quantify the potency of this clinically important antiemetic drug. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for planning and executing these studies. Further research to determine the electrophysiologically-derived IC50 of dolasetron and hydrodolasetron on 5-HT3 receptors is warranted to provide a more complete pharmacological profile.
References
- 1. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC-ESI-MS Method for the Simultaneous Quantification of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous determination of the antiemetic drug dolasetron and its major active metabolite, hydrodolasetron, in human plasma.[1] The protocol utilizes a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, which offers excellent recovery and minimizes matrix effects.[1][2] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing reliable and accurate quantification of both analytes.[1]
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Following administration, dolasetron is rapidly and completely metabolized to hydrodolasetron, which is the major clinically relevant and active species. Therefore, a sensitive and specific analytical method for the simultaneous quantification of both dolasetron and hydrodolasetron is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for an HPLC-ESI-MS method that has been successfully applied to pharmacokinetic studies of dolasetron.
Metabolic Pathway
Caption: Metabolic conversion of Dolasetron to its active form, Hydrodolasetron.
Experimental Protocols
Materials and Reagents
-
Dolasetron mesylate reference standard
-
Hydrodolasetron reference standard
-
Ondansetron (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Carbonate (AR grade)
-
Formic acid
-
Milli-Q water or equivalent ultra-pure water
-
Human plasma (drug-free)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Dolasetron (240 µg/mL) and Hydrodolasetron (380 µg/mL) by dissolving the accurately weighed reference standards in a 1:1 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Ondansetron (16.0 µg/mL) in acetonitrile.
-
Working Solutions: Prepare a series of standard working solutions for the calibration curves by diluting the stock solutions with drug-free plasma to achieve the desired concentration ranges. The recommended ranges are 7.9–4750.0 ng/mL for dolasetron and 4.8–2855.1 ng/mL for hydrodolasetron.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low, medium, and high.
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
The SIPSE method combines protein precipitation, analyte extraction, and sample cleanup into a single, efficient step.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Ondansetron, 1.6 µg/mL).
-
Add 400 µL of acetonitrile and vortex mix for approximately 30 seconds.
-
Add 200 µL of 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex the mixture thoroughly and then centrifuge at 13,400 rpm for 5 minutes.
-
Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.
-
Inject 10 µL of the prepared sample into the HPLC-ESI-MS system.
References
Protocol for the Preparation of Dolasetron Mesylate Solutions for In Vivo Experiments
Application Note
This document provides a detailed protocol for the preparation of dolasetron mesylate solutions intended for in vivo experimental use in research settings. This compound is a selective serotonin 5-HT3 receptor antagonist, primarily utilized as an antiemetic agent. Its main active metabolite, hydrodolasetron, is responsible for its therapeutic effects[1]. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in preclinical studies.
This protocol outlines methods for dissolving this compound powder, considerations for solvent selection based on the intended route of administration, and recommendations for ensuring the stability and sterility of the prepared solutions. The information presented is synthesized from publicly available data on the physicochemical properties of this compound and its use in experimental models. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.
Physicochemical Properties and Solubility
This compound is a white to off-white powder. Its solubility is a key factor in the preparation of injectable solutions for in vivo studies. The solubility in various common solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Freely soluble | [2][3][4][5] |
| Propylene Glycol | Freely soluble | |
| Normal Saline (0.9% NaCl) | Slightly soluble | |
| Ethanol | Slightly soluble | |
| Methanol | Freely soluble | |
| Dimethyl sulfoxide (DMSO) | ~33 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL |
For aqueous solutions, it is important to note that the commercially available injection (Anzemet®) has a pH between 3.2 and 3.8 and contains mannitol as an excipient. While this compound is freely soluble in water, for higher concentrations or specific buffering, consideration of pH may be necessary.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common routes of administration in in vivo research.
Protocol 1: Preparation of this compound in Saline for Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC) Injection
This protocol is suitable for preparing a sterile saline solution of this compound for parenteral administration. Sterile saline is a commonly used vehicle in animal studies.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile vials or tubes
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood or using strict aseptic techniques to ensure the sterility of the final solution.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile vial.
-
Add a small volume of sterile 0.9% saline to the vial.
-
Gently swirl or vortex the vial to dissolve the powder. This compound is freely soluble in water, so it should dissolve readily in saline at lower concentrations.
-
Once dissolved, add the remaining volume of sterile 0.9% saline to achieve the final desired concentration.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
-
Storage and Stability:
-
Store the prepared solution at controlled room temperature (23-25°C) or refrigerated (3-5°C).
-
Solutions of this compound in 0.9% sodium chloride have been shown to be stable for at least 31 days at both room temperature and under refrigeration.
-
Visually inspect the solution for any particulate matter or discoloration before each use. Discard the solution if any changes are observed.
-
Protocol 2: Preparation of this compound for Oral Gavage
For oral administration, this compound can be dissolved in water or a suitable oral vehicle.
Materials:
-
This compound powder
-
Purified water or a suitable oral liquid vehicle (e.g., strawberry syrup, Ora-Plus with Ora-Sweet)
-
Container for mixing
-
Magnetic stirrer and stir bar (optional)
-
Oral gavage needles
Procedure:
-
Weighing: Weigh the required amount of this compound powder.
-
Dissolution:
-
Place the powder in a suitable container.
-
Add the desired volume of purified water or oral vehicle.
-
Stir the mixture using a magnetic stirrer or by vortexing until the powder is completely dissolved.
-
-
Storage and Stability:
-
An extemporaneously compounded oral liquid preparation of this compound at 10 mg/mL in a 1:1 mixture of Ora-Plus and strawberry syrup or Ora-Sweet has been shown to be stable for at least 90 days when stored at 3-5°C or 23-25°C in amber plastic bottles.
-
Store the solution in a well-closed, light-resistant container.
-
Visualization
Signaling Pathway of Dolasetron's Antiemetic Action
Caption: Mechanism of dolasetron's antiemetic action.
Experimental Workflow for Preparing this compound Solution
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols: Dolasetron Mesylate as a Tool Compound in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron mesylate is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] It functions as a prodrug, being rapidly and completely converted in vivo by the enzyme carbonyl reductase to its pharmacologically active metabolite, hydrodolasetron.[3][4][5] Hydrodolasetron is responsible for the majority of the compound's therapeutic effects. The primary application of dolasetron in Central Nervous System (CNS) research is as a tool to investigate the mechanisms of nausea and vomiting (emesis), particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its high specificity for the 5-HT3 receptor makes it an excellent probe for elucidating the role of this receptor in central and peripheral emetic pathways.
Mechanism of Action
The antiemetic effect of dolasetron is mediated by the blockade of 5-HT3 receptors by its active metabolite, hydrodolasetron. These receptors are ligand-gated ion channels located on neurons in key areas of the CNS and peripheral nervous system involved in the vomiting reflex.
-
Peripheral Action : Chemotherapeutic agents and other emetogenic stimuli can damage enterochromaffin cells in the gastrointestinal (GI) tract, causing a massive release of serotonin (5-HT). This serotonin binds to 5-HT3 receptors on the terminals of vagal afferent nerves, initiating signals that travel to the brainstem.
-
Central Action : The signals from the periphery, along with direct stimulation by circulating emetogens, activate the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius (NTS) in the brainstem, which have a high density of 5-HT3 receptors.
-
Inhibition : Hydrodolasetron competitively binds to and inhibits these 5-HT3 receptors, both peripherally and centrally, preventing the initiation and transmission of the emetic signals that lead to nausea and vomiting.
Quantitative Data Summary
The following tables summarize key quantitative parameters for hydrodolasetron and other relevant 5-HT3 receptor antagonists, allowing for a comparative assessment of their properties.
Table 1: Comparative Binding Affinity of 5-HT3 Receptor Antagonists
| Compound | K_i_ (nM) | Receptor | Species |
| Hydrodolasetron | ~50 | 5-HT3 | Human |
| Ondansetron | 2.0 | 5-HT3 | Human |
| Granisetron | 0.71 | 5-HT3 | Human |
| Palonosetron | ~0.04 | 5-HT3 | Human |
Note: K_i_ values are approximate and can vary based on experimental conditions. A lower K_i_ value indicates higher binding affinity.
Table 2: Comparative Pharmacokinetic Properties of 5-HT3 Receptor Antagonists
| Compound | Elimination Half-life (t_½_) | Bioavailability (Oral) | Plasma Protein Binding |
| Hydrodolasetron | ~7.3 - 8.1 hours | ~75% | 69-77% |
| Ondansetron | ~4 hours | ~60% | 70-76% |
| Granisetron | ~4 - 9 hours | ~60% | ~65% |
| Palonosetron | ~40 hours | ~97% | ~62% |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i_) of dolasetron's active metabolite, hydrodolasetron, for the 5-HT3 receptor.
Objective: To quantify the affinity of hydrodolasetron for the human 5-HT3 receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron or [3H]GR65630.
-
Hydrodolasetron (test compound) and other reference antagonists (e.g., ondansetron, granisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding (NSB), and competitor concentrations.
-
Competitor Addition: Add increasing concentrations of hydrodolasetron to the competitor wells. For NSB wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM granisetron).
-
Radioligand Addition: Add the radioligand (e.g., [3H]granisetron) to all wells at a final concentration near its K_d_ value.
-
Receptor Addition: Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (hydrodolasetron) concentration.
-
Determine the IC50 value (the concentration of hydrodolasetron that displaces 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Influx)
This protocol measures the functional antagonism of the 5-HT3 receptor by assessing the inhibition of serotonin-induced calcium influx.
Objective: To determine the potency (IC50) of hydrodolasetron in inhibiting 5-HT3 receptor function.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
Hydrodolasetron (test antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells into the 96-well plates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Incubation: Add varying concentrations of hydrodolasetron to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate into the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Use the plate reader's injector to add a pre-determined concentration of serotonin (typically the EC80) to stimulate the 5-HT3 receptors.
-
Data Recording: Immediately after agonist addition, record the change in fluorescence intensity over time. The influx of calcium upon receptor activation will cause a sharp increase in fluorescence.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data relative to the response with the agonist alone (0% inhibition) and baseline (100% inhibition).
-
Plot the percent inhibition against the logarithm of the hydrodolasetron concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: In Vivo Model of Chemotherapy-Induced Emesis (Ferret)
This protocol describes the use of dolasetron to study its antiemetic effects in a standard animal model. Ferrets are used as they, unlike rodents, possess a vomiting reflex.
Objective: To evaluate the efficacy of dolasetron in preventing acute and delayed emesis induced by cisplatin.
Materials:
-
Male ferrets (fasted overnight with water ad libitum).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Cisplatin (emetogenic agent).
-
Observation cages with clear viewing panels.
Procedure:
-
Acclimatization: Acclimate ferrets to the observation cages for at least 60 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO)). A typical pretreatment time is 30-60 minutes before the emetogenic challenge. Doses can range from 0.1 to 1 mg/kg.
-
Emetogen Administration: Administer cisplatin (e.g., 5-10 mg/kg, IP) to induce emesis. A dose of 10 mg/kg is often used for acute emesis studies, while 5 mg/kg is used for delayed emesis.
-
Observation Period:
-
Acute Phase: Place the ferret in the observation cage immediately after cisplatin administration and observe continuously for at least 4-8 hours.
-
Delayed Phase: For delayed emesis studies, continue observation at frequent intervals or continuously for up to 72 hours.
-
-
Data Collection: Record the following parameters:
-
Latency to the first emetic episode (vomiting or retching).
-
Total number of emetic episodes.
-
Number of animals experiencing emesis in each group.
-
-
Data Analysis: Compare the emetic parameters between the dolasetron-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test for episode counts, Fisher's exact test for incidence). A significant reduction in the frequency and incidence of emesis in the dolasetron group indicates antiemetic efficacy.
Visualizations: Pathways and Workflows
Signaling Pathway of the 5-HT3 Receptor and Dolasetron Action
Caption: Mechanism of hydrodolasetron at the 5-HT3 receptor to block the emetic signal.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for the in vitro competitive radioligand binding assay.
Experimental Workflow: In Vivo Emesis Model
Caption: Workflow for the in vivo chemotherapy-induced emesis model in ferrets.
References
Application of Dolasetron Mesylate in Studying Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dolasetron mesylate is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4][5] Primarily recognized for its antiemetic properties in chemotherapy-induced and postoperative nausea and vomiting, its utility extends to the fundamental research of serotonergic neurotransmission. Dolasetron itself is a prodrug, rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is responsible for the majority of its pharmacological activity.
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. This mechanism makes this compound an invaluable tool for investigating the physiological and behavioral roles of 5-HT3 receptor-mediated signaling in both the central and peripheral nervous systems.
By selectively blocking 5-HT3 receptors, researchers can elucidate the involvement of these specific serotonin pathways in various processes, including:
-
Nociception and Pain Signaling: Investigating the role of 5-HT3 receptors in modulating pain thresholds and hypersensitivity.
-
Anxiety and Depression-related Behaviors: Exploring the contribution of 5-HT3 receptor signaling to anxiety and depressive-like states.
-
Gastrointestinal Motility: Studying the influence of serotonergic pathways on gut function.
-
Neuronal Excitability and Plasticity: Examining the impact of 5-HT3 receptor antagonism on neuronal firing and synaptic plasticity.
The high specificity of hydrodolasetron for the 5-HT3 receptor minimizes off-target effects, providing a clean pharmacological tool for isolating the functions of this particular serotonin pathway.
Quantitative Data
The following table summarizes the available quantitative pharmacological data for Dolasetron and its active metabolite, hydrodolasetron.
| Compound | Parameter | Value | Receptor/System | Reference |
| Hydrodolasetron | Ki (inhibition constant) | ~50 nM | Human 5-HT3 Receptor | |
| Dolasetron | IC50 (half maximal inhibitory concentration) | Not readily available in public domain | 5-HT3 Receptor | |
| Hydrodolasetron | IC50 (half maximal inhibitory concentration) | Not readily available in public domain | 5-HT3 Receptor mediated Ca2+ influx |
Experimental Protocols
In Vitro Assays
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Dolasetron and hydrodolasetron for the 5-HT3 receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [3H]GR65630 or [3H]granisetron).
-
This compound and hydrodolasetron solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Dolasetron or hydrodolasetron).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Influx Assay
This functional assay measures the ability of Dolasetron and hydrodolasetron to inhibit serotonin-induced calcium influx through the 5-HT3 receptor ion channel.
-
Materials:
-
Cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and hydrodolasetron solutions of varying concentrations.
-
Serotonin (5-HT) solution.
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of Dolasetron or hydrodolasetron.
-
Stimulate the cells with a fixed concentration of serotonin.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Studies
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test is used to assess the anxiolytic or anxiogenic effects of Dolasetron by measuring the animal's tendency to explore open versus enclosed spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analyze the data to determine the effect of Dolasetron on anxiety-like behavior. An increase in open arm exploration is indicative of an anxiolytic effect.
-
2. Forced Swim Test (FST) for Depressive-Like Behavior
This test is used to screen for antidepressant effects by measuring the animal's immobility time when placed in an inescapable cylinder of water.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
On day 1 (pre-test), place the animal in the water for a longer duration (e.g., 15 minutes).
-
On day 2 (test), administer this compound or vehicle.
-
After the pre-treatment period, place the animal back in the water for a shorter duration (e.g., 5 minutes).
-
Record the duration of immobility (floating with minimal movements to keep the head above water).
-
A decrease in immobility time suggests an antidepressant-like effect.
-
3. Von Frey Test for Mechanical Allodynia (Pain)
This test assesses changes in mechanical sensitivity, which can be modulated by serotonergic pathways.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Acclimatize the animal on a wire mesh platform.
-
Administer this compound or vehicle.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the minimum force required to elicit a withdrawal response.
-
An increase in the withdrawal threshold indicates an analgesic effect.
-
4. In Vivo Microdialysis for Serotonin Release
This technique allows for the direct measurement of extracellular serotonin levels in specific brain regions following the administration of Dolasetron.
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound.
-
Continue collecting dialysate samples.
-
Analyze the serotonin concentration in the dialysate using HPLC with electrochemical detection.
-
Visualizations
Figure 1: 5-HT3 Receptor Signaling Pathway and Dolasetron's Mechanism of Action.
References
- 1. Profile of action of 5-HT3 receptor antagonists, ondansetron and WAY 100289, in the elevated plus-maze test of anxiety of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vivo Microdialysis Measuring Dolasetron Mesylate in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and widely utilized technique in neuroscience and drug development for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake and freely moving animals.[1][2][3][4][5] This methodology provides crucial pharmacokinetic (PK) and pharmacodynamic (PD) data, offering insights into blood-brain barrier penetration, target site engagement, and the relationship between drug concentration and pharmacological effect. Dolasetron mesylate, a selective serotonin 5-HT3 receptor antagonist, is used for the prevention of nausea and vomiting. Its therapeutic action is mediated by its active metabolite, hydrodolasetron. Understanding the concentration-time profile of Dolasetron and its active metabolite in the brain is critical for optimizing its therapeutic use and exploring potential new indications.
These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound and its active metabolite, hydrodolasetron, in the brain tissue of rodents. The protocol covers all essential steps from probe preparation and surgical implantation to sample collection and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation
The following tables summarize representative quantitative data that could be obtained from an in vivo microdialysis study measuring Dolasetron and hydrodolasetron in the rat striatum following a single intravenous (i.v.) administration of this compound (10 mg/kg).
Table 1: Experimental Parameters for In Vivo Microdialysis of Dolasetron
| Parameter | Value |
| Animal Model | Male Sprague-Dawley Rat (250-300g) |
| Target Brain Region | Striatum |
| Drug Administered | This compound |
| Dosage | 10 mg/kg, intravenous (i.v.) |
| Microdialysis Probe | Concentric, 4 mm membrane length, 20 kDa MWCO |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂ |
| Flow Rate | 1.0 µL/min |
| Dialysate Collection Interval | 20 minutes |
| Analytical Method | HPLC-MS/MS |
Table 2: Representative Brain Extracellular Fluid Concentrations of Dolasetron and Hydrodolasetron
| Time (minutes) | Dolasetron Conc. (ng/mL) | Hydrodolasetron Conc. (ng/mL) |
| 0-20 (Baseline) | Below Limit of Quantification | Below Limit of Quantification |
| 20-40 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| 40-60 | 28.9 ± 3.5 | 89.1 ± 9.7 |
| 60-80 | 22.1 ± 2.8 | 115.4 ± 12.6 |
| 80-100 | 14.8 ± 1.9 | 102.3 ± 11.1 |
| 100-120 | 8.5 ± 1.1 | 85.7 ± 9.2 |
| 120-140 | 4.1 ± 0.6 | 68.4 ± 7.5 |
| 140-160 | 2.0 ± 0.3 | 51.2 ± 5.9 |
| 160-180 | Below Limit of Quantification | 38.9 ± 4.5 |
Data are presented as mean ± SEM (n=6 rats) and are corrected for in vivo recovery.
Table 3: Representative Pharmacokinetic Parameters in Brain ECF
| Parameter | Dolasetron | Hydrodolasetron |
| Cmax (ng/mL) | 29.5 | 116.2 |
| Tmax (min) | 50 | 70 |
| AUC₀₋₁₈₀ (ng*min/mL) | 2580 | 12450 |
| t₁/₂ (min) | 45 | 95 |
Experimental Protocols
Microdialysis Probe Preparation and In Vitro Recovery
Objective: To prepare the microdialysis probe for implantation and determine its in vitro recovery rate to estimate the actual extracellular drug concentrations.
Materials:
-
Concentric microdialysis probe (e.g., 4 mm membrane, 20 kDa MWCO)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂
-
Standard solutions of Dolasetron and hydrodolasetron in aCSF (e.g., 100 ng/mL)
-
Microcentrifuge tubes for sample collection
-
HPLC-MS/MS system
Protocol:
-
Slowly flush the microdialysis probe with sterile, deionized water at a flow rate of 5 µL/min for 10 minutes to remove any residual glycerol.
-
Equilibrate the probe with aCSF at a flow rate of 1.0 µL/min for at least 60 minutes.
-
Prepare a standard solution of Dolasetron and hydrodolasetron in aCSF at a known concentration (C_perfusate).
-
Immerse the probe membrane in the standard solution, ensuring the entire membrane is submerged.
-
Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Collect three to four dialysate samples at 20-minute intervals.
-
Analyze the concentration of Dolasetron and hydrodolasetron in the dialysate samples (C_dialysate) using a validated HPLC-MS/MS method.
-
Calculate the in vitro recovery using the following formula: Recovery (%) = (C_dialysate / C_perfusate) x 100
Surgical Implantation of the Guide Cannula
Objective: To surgically implant a guide cannula into the target brain region (e.g., striatum) to allow for the subsequent insertion of the microdialysis probe.
Materials:
-
Male Sprague-Dawley rat (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., for striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Slowly lower the guide cannula to the desired depth (e.g., for striatum: DV -3.0 mm from the skull surface).
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Administer analgesics and antibiotics and allow the animal to recover for at least 48-72 hours.
In Vivo Microdialysis Experiment
Objective: To collect brain dialysate samples from freely moving rats following the administration of this compound.
Materials:
-
Surgically prepared rat
-
Microdialysis probe
-
Syringe pump and liquid swivel
-
aCSF
-
This compound solution for injection
-
Fraction collector or microcentrifuge tubes
Protocol:
-
Gently remove the dummy cannula from the guide cannula and slowly insert the microdialysis probe.
-
Connect the probe inlet to the syringe pump and the outlet to the collection system.
-
Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow the animal to habituate to the experimental setup for at least 2 hours and collect 3-4 baseline dialysate samples.
-
Administer this compound (10 mg/kg, i.v.).
-
Collect dialysate samples every 20 minutes for at least 3-4 hours into vials containing a small amount of antioxidant (e.g., ascorbic acid) to prevent degradation.
-
Store the collected samples at -80°C until analysis.
Sample Analysis by HPLC-MS/MS
Objective: To quantify the concentrations of Dolasetron and hydrodolasetron in the brain dialysate samples.
Materials:
-
HPLC system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard solutions of Dolasetron and hydrodolasetron
-
Internal standard (e.g., a stable isotope-labeled analog)
Representative HPLC-MS/MS Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dolasetron: m/z 325.2 -> 166.1; Hydrodolasetron: m/z 327.2 -> 168.1 |
Protocol:
-
Prepare a calibration curve by spiking known concentrations of Dolasetron and hydrodolasetron into aCSF.
-
Thaw the dialysate samples and add the internal standard.
-
Inject a fixed volume of the standards and samples into the HPLC-MS/MS system.
-
Identify and quantify the peaks corresponding to Dolasetron and hydrodolasetron based on their retention times and the calibration curve.
-
Correct the measured dialysate concentrations for the in vivo recovery of the probe to estimate the actual extracellular concentrations. In the absence of direct in vivo recovery measurement, the in vitro recovery can be used as an approximation.
Visualizations
Caption: Mechanism of Dolasetron as a 5-HT3 receptor antagonist.
Caption: Experimental workflow for in vivo microdialysis of Dolasetron.
References
- 1. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of 5-HT3 Receptor Antagonists like Dolasetron
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[1][2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission.[1][2] These receptors are pentameric structures composed of five subunits surrounding a central ion pore permeable to cations such as Na+, K+, and Ca2+.[3] Activation of 5-HT3 receptors, predominantly found in the central and peripheral nervous systems, leads to rapid membrane depolarization. This mechanism is implicated in various physiological processes, including emesis, anxiety, and cognition. Consequently, antagonists of the 5-HT3 receptor are crucial therapeutic agents, particularly as antiemetics for chemotherapy-induced and postoperative nausea and vomiting.
Dolasetron is a potent and selective 5-HT3 receptor antagonist. Following administration, it is rapidly converted to its major active metabolite, hydrodolasetron, which exhibits a significantly higher affinity for the 5-HT3 receptor. The clinical efficacy of dolasetron is primarily attributed to hydrodolasetron. The development of robust and reliable cell-based assays is paramount for the screening and characterization of novel 5-HT3 receptor antagonists and for understanding the pharmacology of existing drugs like Dolasetron.
This document provides detailed application notes and protocols for various cell-based assays used to screen for and characterize 5-HT3 receptor antagonists.
Key Cell-Based Assay Principles
Several cell-based assay formats are suitable for high-throughput screening (HTS) of 5-HT3 receptor antagonists. The choice of assay depends on factors such as the specific research question, available instrumentation, and desired throughput.
1. Calcium Flux Assays: These are the most common functional assays for 5-HT3 receptors. Since the 5-HT3 receptor channel is permeable to calcium ions, agonist activation leads to a measurable increase in intracellular calcium concentration ([Ca2+]i). This change can be detected using calcium-sensitive fluorescent dyes. Antagonists will inhibit the agonist-induced calcium influx. These assays are well-suited for HTS due to their simplicity and speed.
2. Membrane Potential Assays: Activation of the cation-permeable 5-HT3 receptor channel leads to depolarization of the cell membrane. This change in membrane potential can be monitored using voltage-sensitive fluorescent dyes. Antagonists will prevent this depolarization. These assays provide a direct measure of ion channel function.
3. Reporter Gene Assays: Reporter gene assays offer an alternative approach to measure receptor activation. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is sensitive to changes in intracellular signaling pathways, such as calcium-responsive elements. Agonist-induced signaling activates the transcription of the reporter gene, leading to a measurable signal. Antagonists will block this response. While highly sensitive, these assays are generally slower than flux assays due to the time required for gene transcription and translation.
Data Presentation: Quantitative Comparison of 5-HT3 Receptor Antagonists
The following table summarizes key quantitative data for Dolasetron (and its active metabolite hydrodolasetron) and other commonly used 5-HT3 receptor antagonists.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Notes |
| Dolasetron | ~5000 | - | Rapidly metabolized to the more active hydrodolasetron. |
| Hydrodolasetron | ~50 | - | The primary active metabolite of Dolasetron. |
| Ondansetron | 2.0 | 0.44 (in HEK293 cells) | A first-generation 5-HT3 antagonist. |
| Granisetron | 0.71 | - | A first-generation 5-HT3 antagonist, known for high selectivity. |
| Palonosetron | ~0.04 | - | A second-generation 5-HT3 antagonist with a longer half-life. |
| Tropisetron | - | - | A first-generation 5-HT3 antagonist. |
Note: Ki and IC50 values can vary depending on the experimental conditions, cell type, and assay format used.
Assay Quality Control: Z'-Factor
For high-throughput screening, it is crucial to assess the quality and reliability of the assay. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals in an assay.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Interpretation of Z'-Factor:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: Not a useful assay.
Experimental Protocols
Protocol 1: Calcium Flux Assay for 5-HT3 Receptor Antagonists
This protocol describes a fluorescent-based calcium flux assay using a cell line stably expressing the human 5-HT3A receptor, such as HEK293 or CHO cells.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT3A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
5-HT3 receptor agonist (e.g., Serotonin or m-CPBG) as a positive control.
-
Test compounds (e.g., Dolasetron) and reference antagonists (e.g., Ondansetron).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating:
-
One day before the assay, seed the 5-HT3 receptor-expressing cells into black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of the test compounds and reference antagonists in assay buffer.
-
After incubation, wash the cells to remove excess dye.
-
Add the diluted compounds to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist inhibition.
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's liquid handler, add the agonist solution to all wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response against the concentration of the antagonist.
-
Calculate the IC50 value for each antagonist using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Reporter Gene Assay for 5-HT3 Receptor Antagonists
This protocol outlines a luciferase-based reporter gene assay in cells co-expressing the 5-HT3 receptor and a reporter construct.
Materials:
-
Host cell line (e.g., HEK293, CHO).
-
Expression vector for the human 5-HT3A receptor.
-
Reporter vector containing a luciferase gene downstream of a calcium-responsive element (e.g., CRE).
-
Transfection reagent.
-
Cell culture and assay media.
-
5-HT3 receptor agonist and antagonists.
-
Luciferase assay reagent.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect the host cells with the 5-HT3 receptor expression vector and the reporter vector using a suitable transfection reagent.
-
After transfection, seed the cells into white, opaque microplates and allow them to grow for 24-48 hours.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test antagonists.
-
Add the antagonists to the cells, followed by the addition of the agonist (at its EC50 concentration).
-
Incubate the plates for a period sufficient to allow for gene expression (typically 4-6 hours) at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signal to the positive and negative controls.
-
Plot the normalized data against the antagonist concentration and determine the IC50 values as described for the calcium flux assay.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT3 receptor signaling pathway and antagonist inhibition.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Dolasetron Mesylate In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of dolasetron mesylate in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Troubleshooting Guide: this compound Solubility in Vitro
This compound is an antiemetic and antinauseant agent that functions as a selective serotonin 5-HT3 receptor antagonist.[1][2] Ensuring its complete dissolution is critical for accurate and reproducible experimental results.
Issue: Precipitate Formation When Preparing Aqueous Solutions
Question: I am trying to dissolve this compound in my cell culture medium or buffer, but I am observing a precipitate. What could be the cause, and how can I resolve this?
Answer: Precipitate formation can occur for several reasons, even with a water-soluble compound like this compound. Here are the potential causes and solutions:
-
High Final Concentration: The intended concentration of this compound in your aqueous medium may exceed its solubility limit under your specific experimental conditions.
-
Solution: Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium or buffer.[3]
-
-
Rapid Dilution: Adding a highly concentrated stock solution directly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to rapid solvent exchange.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the solution dropwise while gently vortexing can also facilitate better dissolution.[3]
-
-
Low Temperature of Medium: The solubility of many compounds, including this compound, can be temperature-dependent. Adding the compound to a cold medium can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[3]
-
-
pH of the Medium: The pH of the solution can influence the solubility of this compound. The injection form of this compound has a pH between 3.2 and 3.8.
-
Solution: Ensure the pH of your final solution is within a range that maintains the solubility of the compound. If your experimental conditions permit, you can adjust the pH of your medium or buffer.
-
-
High DMSO Concentration in Final Solution: If using a DMSO stock, a high final concentration of DMSO might not prevent precipitation upon significant dilution in an aqueous medium and can be toxic to cells.
-
Solution: Keep the final DMSO concentration in the cell culture medium low, ideally at or below 0.1% and not exceeding 0.5%. This may necessitate preparing a more concentrated initial stock solution in DMSO to minimize the volume added to the aqueous medium.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is freely soluble in water and propylene glycol. It is also highly soluble in DMSO (Dimethyl Sulfoxide), with a reported solubility of ≥ 300 mg/mL. For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions. However, it is crucial to use anhydrous DMSO as moisture can reduce solubility. This compound is only slightly soluble in ethanol.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO is cell-line dependent. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Q3: How can I be sure that the precipitate I am seeing is the compound and not something else?
A3: Turbidity in cell culture can arise from various sources, including the drug, microbial contamination, or precipitation of media components. To differentiate, examine the culture under a microscope. A crystalline-like precipitate is likely the compound. If you observe motile particles or budding yeast, it is indicative of microbial contamination. Additionally, issues with the medium itself, such as repeated freeze-thaw cycles or improper storage, can cause salts and proteins to precipitate.
Data Presentation
Table 1: Solubility of this compound in Common In Vitro Solvents
| Solvent | Solubility | Notes |
| Water | Freely soluble; 28 mg/mL | |
| DMSO | ≥ 300 mg/mL; 84 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | Slightly soluble; Insoluble | Not recommended for preparing high-concentration stock solutions. |
| Propylene Glycol | Freely soluble | |
| Normal Saline | Slightly soluble |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Complete cell culture medium
-
Water bath set to 37°C
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Preparation of a 100 mM DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound powder. The molecular weight of this compound monohydrate is 438.50 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM stock concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of a 10 µM Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw one aliquot of the 100 mM this compound stock solution.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 in pre-warmed medium to create a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 in pre-warmed medium to get the final 10 µM concentration. This helps to prevent precipitation.
-
Crucial Step: When diluting, add the this compound solution to the medium dropwise while gently swirling the tube or flask. Do not add the medium to the concentrated stock.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. The solution should be clear.
-
Use the freshly prepared working solution for your cell culture experiments immediately.
-
Mandatory Visualizations
References
Technical Support Center: Off-Target Effects of Dolasetron Mesylate in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Dolasetron mesylate observed in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular assays?
A1: The primary off-target effects of this compound and its active metabolite, hydrodolasetron, are the blockade of cardiac ion channels.[1][2] Specifically, they have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels and cardiac sodium (Na+) channels.[1][3] This can lead to prolongation of the QT interval and QRS duration in electrocardiograms (ECGs).[4]
Q2: Why is my compound showing hERG inhibition in my assay?
A2: If you observe hERG inhibition, it is crucial to confirm that the effect is not an artifact. Ensure proper experimental conditions, including stable cell health and appropriate vehicle controls. If the inhibition is confirmed, it is likely a true off-target effect of your compound. Dolasetron and its active metabolite, hydrodolasetron, are known to block the hERG channel, which is a common off-target activity for many drugs.
Q3: What is the mechanism of Dolasetron-induced cardiac channel blockade?
A3: Dolasetron and its active metabolite, hydrodolasetron, physically obstruct the pore of both hERG potassium channels and cardiac sodium channels, thereby inhibiting the flow of ions. This blockade is often state-dependent, meaning the drug may have a higher affinity for the open or inactivated state of the channel. For hERG, this leads to a delay in cardiac repolarization, while sodium channel blockade can slow conduction.
Q4: Are there alternative antiemetics with a different off-target profile?
A4: Yes, other 5-HT3 receptor antagonists have different off-target profiles. For instance, while ondansetron also blocks hERG channels, granisetron and palonosetron have been reported to have a lower potential for QT prolongation. The choice of antiemetic may depend on the specific experimental context and the desired safety profile.
Quantitative Data Summary
The following tables summarize the inhibitory potency of Dolasetron and its active metabolite, hydrodolasetron, on key off-target ion channels.
Table 1: Inhibitory Potency (IC50) of Dolasetron and its Metabolite on Cardiac Ion Channels
| Compound | Target Ion Channel | IC50 (µM) | Assay Type | Reference |
| Dolasetron | hERG (KCNH2) | 5.95 | Whole-cell Patch Clamp | |
| Dolasetron | Cardiac Na+ Channel (hH1) | 38.0 | Whole-cell Patch Clamp | |
| Hydrodolasetron (MDL 74,156) | hERG (KCNH2) | 12.1 | Whole-cell Patch Clamp | |
| Hydrodolasetron (MDL 74,156) | Cardiac Na+ Channel (hH1) | 8.5 | Whole-cell Patch Clamp |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing pulse to -50 mV for 2 seconds to measure the peak tail current, which reflects the extent of hERG channel opening.
-
-
Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the hERG current before and after drug application.
-
Data Analysis: Measure the percentage of inhibition of the peak tail current at each drug concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Thallium Flux Assay for High-Throughput hERG Screening
This is a fluorescence-based assay suitable for screening compounds for hERG inhibition in a higher throughput format.
Materials:
-
hERG-expressing cells (e.g., CHO, U2OS)
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (e.g., HBSS)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate and a potassium channel opener)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed hERG-expressing cells into a 96- or 384-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a further 10-20 minutes.
-
Fluorescence Measurement:
-
Place the plate in a kinetic fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the Stimulus Buffer to all wells simultaneously using an automated dispenser.
-
Continue to record the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Normalize the data to vehicle controls (0% inhibition) and a known hERG blocker as a positive control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Troubleshooting Guides
Issue 1: High Variability in Patch Clamp Recordings
| Possible Cause | Troubleshooting Step |
| Unhealthy cells | Ensure cells are in a logarithmic growth phase and have not been passaged too many times. Visually inspect cells for normal morphology before patching. |
| Poor giga-seal formation | Use high-quality glass capillaries and fire-polish the pipette tips. Ensure the external solution is properly filtered to remove particulates. |
| Voltage clamp instability | For large currents like sodium currents, consider reducing the external sodium concentration to improve clamp quality. Monitor series resistance and compensate for it appropriately. |
| Rundown of ion channel current | Allow for a stable baseline recording before drug application. If rundown persists, consider using perforated patch-clamp to maintain the intracellular environment. |
Issue 2: Low Signal-to-Background in Thallium Flux Assay
| Possible Cause | Troubleshooting Step |
| Low hERG channel expression | Use a cell line with confirmed high-level expression of the hERG channel. Optimize cell seeding density. |
| Inefficient dye loading | Ensure the dye loading buffer is prepared correctly and the incubation time is sufficient. Check for cell detachment during washing steps. |
| Suboptimal stimulus concentration | Titrate the concentration of the potassium channel opener and thallium in the Stimulus Buffer to achieve the maximal signal window. |
| Compound interference | Test for compound autofluorescence or quenching by running a control plate with compound but without cells or dye. |
Visualizations
Caption: Signaling pathway of Dolasetron's off-target effects.
Caption: General experimental workflow for assessing hERG inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrodolasetron Metabolite in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrodolasetron, the active metabolite of dolasetron. The information addresses common issues that may arise during experiments and provides detailed protocols and data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is hydrodolasetron and what is its primary mechanism of action?
A1: Hydrodolasetron is the major and active metabolite of dolasetron, a selective serotonin 5-HT3 receptor antagonist.[1][2] Dolasetron is rapidly and completely converted to hydrodolasetron in the body by the enzyme carbonyl reductase.[2][3] The antiemetic effects of dolasetron are primarily due to hydrodolasetron's blockade of 5-HT3 receptors in both the peripheral nervous system (on vagal nerve terminals in the gastrointestinal tract) and the central nervous system (in the chemoreceptor trigger zone of the area postrema).[4] This blockade inhibits the initiation of the vomiting reflex caused by the release of serotonin from enterochromaffin cells in the small intestine, which can be triggered by chemotherapeutic agents.
Q2: What are the known off-target effects of hydrodolasetron that can impact experimental outcomes?
A2: The most significant off-target effect of hydrodolasetron is its interaction with cardiac ion channels, which can lead to electrocardiogram (ECG) abnormalities. Specifically, hydrodolasetron has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channels and cardiac sodium channels. This inhibition can result in a dose-dependent prolongation of the QT, QRS, and PR intervals on an ECG. These effects on cardiac depolarization and repolarization are a critical consideration in both preclinical and clinical studies.
Q3: How is hydrodolasetron metabolized, and what are the implications for drug-drug interaction studies?
A3: Hydrodolasetron is further metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A, as well as flavin monooxygenase. Given its reliance on these common metabolic pathways, there is a potential for drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of CYP2D6 or CYP3A could alter the plasma concentrations of hydrodolasetron, potentially affecting its efficacy and safety profile, particularly the risk of cardiac arrhythmias.
Q4: What are the key pharmacokinetic parameters of hydrodolasetron?
A4: Following oral administration of dolasetron, hydrodolasetron appears rapidly in the plasma, reaching peak concentrations in about 1 hour. The apparent absolute bioavailability of dolasetron, as determined by hydrodolasetron concentrations, is approximately 75%. The elimination half-life of hydrodolasetron is approximately 8.1 hours.
Troubleshooting Guide
Issue 1: Unexpected cardiac effects (e.g., arrhythmias, ECG changes) are observed in in vivo animal models.
-
Possible Cause 1: Dose-dependent ion channel inhibition. Hydrodolasetron is known to prolong QT, QRS, and PR intervals in a dose-dependent manner. The doses used in your experiment may be reaching concentrations that significantly inhibit cardiac sodium and hERG potassium channels.
-
Troubleshooting:
-
Review the literature for established dose-response relationships of hydrodolasetron and cardiac effects in your specific animal model.
-
Consider reducing the dose of hydrodolasetron administered.
-
Incorporate ECG monitoring into your experimental protocol to quantify the extent of interval prolongation.
-
Ensure that plasma concentrations of hydrodolasetron are measured and correlated with the observed cardiac effects.
-
-
-
Possible Cause 2: Concomitant administration of other medications. The animal model may be receiving other medications that also affect cardiac ion channels or drug metabolism.
-
Troubleshooting:
-
Review all medications being administered to the animals for known effects on QT interval or interactions with CYP2D6 and CYP3A enzymes.
-
If possible, avoid co-administration of other QT-prolonging drugs.
-
-
-
Possible Cause 3: Electrolyte imbalances. Hypokalemia and hypomagnesemia can exacerbate the QT-prolonging effects of drugs like hydrodolasetron.
-
Troubleshooting:
-
Monitor and maintain normal electrolyte levels in the animals throughout the experiment.
-
-
Issue 2: Discrepancy between in vitro and in vivo results for hydrodolasetron's potency or effects.
-
Possible Cause 1: Metabolic conversion. In vitro experiments may use hydrodolasetron directly, while in vivo studies often administer the parent drug, dolasetron, which is then metabolized. The rate and extent of this conversion can influence the observed effects.
-
Troubleshooting:
-
When comparing in vitro and in vivo data, ensure that the concentrations of hydrodolasetron are comparable.
-
For in vitro studies, consider also testing the parent compound, dolasetron, to understand the complete pharmacological profile.
-
-
-
Possible Cause 2: Protein binding. Hydrodolasetron is 69-77% bound to plasma proteins. High protein binding can reduce the free fraction of the drug available to interact with its target, potentially leading to lower apparent potency in vivo compared to in vitro systems with low protein content.
-
Troubleshooting:
-
Incorporate physiological concentrations of plasma proteins (like albumin) into your in vitro assays to better mimic the in vivo environment.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydrodolasetron
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Elimination Half-life (t1/2) | ~8.1 hours | |
| Apparent Absolute Bioavailability | ~75% | |
| Plasma Protein Binding | 69-77% |
Table 2: In Vitro Inhibitory Activity of Hydrodolasetron on Cardiac Ion Channels
| Ion Channel | IC50 Value (µM) | Reference(s) |
| hERG (potassium channel) | 12.1 | |
| hH1 (sodium channel) | 8.5 |
Experimental Protocols
Protocol: Patch-Clamp Electrophysiology for Assessing Hydrodolasetron's Effect on hERG Channels
This protocol provides a general framework for investigating the inhibitory effects of hydrodolasetron on hERG potassium channels expressed in a mammalian cell line.
-
Cell Culture:
-
Use a stable cell line, such as Human Embryonic Kidney (HEK-293) cells, transfected with the cDNA for the hERG potassium channel.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with the internal pipette solution.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.
-
Record the peak tail current during the repolarizing step.
-
-
Drug Application:
-
Prepare stock solutions of hydrodolasetron in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Apply different concentrations of hydrodolasetron to the cells via a perfusion system.
-
Record hERG currents at baseline and after stabilization of the drug effect at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Metabolic pathway of dolasetron to hydrodolasetron and subsequent metabolites.
References
Stability of Dolasetron mesylate in aqueous solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dolasetron mesylate in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common intravenous (IV) fluids?
A1: this compound (10 mg/mL) is highly stable in both 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W). When stored in polypropylene syringes at either refrigerated (4°C) or room temperature (23°C), you can expect the solution to retain over 96% of its initial concentration for at least 31 days. Throughout this period, no significant changes in pH or the formation of degradation products are typically observed.[1]
Q2: Can I prepare an oral liquid formulation of this compound for my experiments? How stable will it be?
A2: Yes, an extemporaneously compounded oral liquid preparation of this compound (10 mg/mL) can be prepared. Studies have shown that when formulated with a 1:1 mixture of Ora-Plus and strawberry syrup or Ora-Sweet, the preparation is stable for at least 90 days.[2][3][4] When stored in amber plastic bottles at either refrigerated (3-5°C) or room temperature (23-25°C), it will retain at least 98% of its initial concentration.[2]
Q3: What are the critical factors to consider for the long-term storage of this compound aqueous solutions?
A3: For long-term storage, it is crucial to protect the solution from light by using amber-colored containers. While the compound shows good stability at both refrigerated and room temperatures in specific vehicles, refrigeration is generally recommended to minimize any potential degradation over extended periods. The choice of a suitable and compatible vehicle is also critical.
Q4: Under what conditions is this compound known to degrade?
A4: Forced degradation studies have shown that this compound degrades under stress conditions such as acid and alkali hydrolysis, oxidation, dry heat, and photolysis. This information is vital for developing stability-indicating analytical methods, as it helps in identifying potential degradation products.
Q5: What is the primary active metabolite of this compound?
A5: In vivo, this compound is rapidly and completely metabolized to its active metabolite, hydrodolasetron. Hydrodolasetron is considered the most clinically relevant species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low concentration of this compound in my prepared solution. | 1. Degradation due to improper storage: Exposure to light, extreme temperatures, or incompatible solvents. 2. Inaccurate initial preparation: Errors in weighing, dilution, or volume measurements. 3. Adsorption to container surface: Although less common with polypropylene, it can occur with other materials. | 1. Review storage conditions. Ensure solutions are protected from light and stored at the recommended temperature. Verify the compatibility of your chosen solvent. 2. Re-prepare the solution, carefully verifying all measurement steps. Use calibrated equipment. 3. If possible, test a different container material. |
| Appearance of unknown peaks in my HPLC chromatogram. | 1. Formation of degradation products: This can occur if the solution has been stressed or stored for an extended period beyond its stability limits. 2. Contamination: The solvent, glassware, or syringe may be contaminated. 3. Excipient interference: If using a formulated product, some excipients might interfere with the analysis. | 1. Perform a forced degradation study (e.g., acid/base hydrolysis) on a reference standard to see if the unknown peaks match the retention times of known degradants. 2. Analyze a blank (solvent only) to check for contamination. Ensure all materials are properly cleaned. 3. Analyze a placebo formulation (if available) to identify peaks corresponding to excipients. |
| Inconsistent or non-reproducible analytical results. | 1. Issues with the analytical method: The HPLC method may not be robust or properly validated for your specific sample matrix. 2. Instrument variability: Fluctuations in pump pressure, detector lamp intensity, or column temperature. 3. Sample preparation variability: Inconsistent dilution, filtration, or injection volumes. | 1. Ensure your analytical method is validated for parameters like precision, accuracy, and linearity. A stability-indicating method is crucial. 2. Check the HPLC system's performance qualifications. Equilibrate the system thoroughly before analysis. 3. Standardize your sample preparation procedure. Use an internal standard to correct for variations. |
Data on Stability of this compound in Aqueous Solutions
Table 1: Stability of this compound (10 mg/mL) in Intravenous Fluids
| Vehicle | Storage Temperature | Duration | Initial Concentration Retained | Reference |
| 0.9% Sodium Chloride | 4°C | 31 Days | > 96.1% | |
| 0.9% Sodium Chloride | 23°C | 31 Days | > 96.1% | |
| 5% Dextrose in Water | 4°C | 31 Days | > 96.1% | |
| 5% Dextrose in Water | 23°C | 31 Days | > 96.1% |
Table 2: Stability of Extemporaneously Compounded this compound Oral Liquid (10 mg/mL)
| Vehicle | Storage Temperature | Duration | Initial Concentration Retained | Reference |
| 1:1 Ora-Plus & Strawberry Syrup | 3-5°C | 90 Days | > 98% | |
| 1:1 Ora-Plus & Strawberry Syrup | 23-25°C | 90 Days | > 98% | |
| 1:1 Ora-Plus & Ora-Sweet | 3-5°C | 90 Days | > 98% | |
| 1:1 Ora-Plus & Ora-Sweet | 23-25°C | 90 Days | > 98% |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Stability Testing
This protocol describes the preparation of a 10 mg/mL this compound solution in 0.9% sodium chloride.
-
Materials:
-
This compound for injection (e.g., 20 mg/mL commercial vial)
-
0.9% Sodium Chloride for injection
-
Sterile polypropylene syringes (e.g., 3 mL)
-
Sterile needles
-
70% Isopropyl alcohol
-
-
Procedure:
-
Aseptically, dilute the this compound for injection (20 mg/mL) with an equal volume of 0.9% sodium chloride to achieve a final concentration of 10 mg/mL.
-
Draw the resulting solution into sterile polypropylene syringes.
-
Cap the syringes securely.
-
Divide the samples into two groups for storage at 4°C and 23°C.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02M di-potassium hydrogen orthophosphate adjusted to pH 3). The ratio may need optimization but a starting point could be 20:80 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm or 230 nm.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
At each time point of the stability study, withdraw a sample, dilute it to fall within the range of the standard curve, and inject it into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to the standard curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. Stability of this compound in 0.9% Sodium Chloride and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 2. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dolasetron Mesylate Dosage for Rodent Models of Nausea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dolasetron mesylate in rodent models of nausea. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in preventing nausea?
A1: this compound is a selective antagonist of the serotonin 5-HT3 receptor.[1][2] Chemotherapeutic agents like cisplatin can cause the release of serotonin from enterochromaffin cells in the small intestine.[3] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing the sensation of nausea.[4][5] this compound is rapidly converted to its active metabolite, hydrodolasetron, which blocks these 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the CTZ. This blockade interrupts the signaling pathway that leads to nausea and emesis.
Q2: Since rodents do not vomit, how can I assess nausea-like behavior?
A2: Rodents, such as rats and mice, do not have a vomiting reflex. Instead, they exhibit a behavior known as "pica," which is the consumption of non-nutritive substances like kaolin (clay). This behavior is considered an analogue to emesis and is a well-established model for studying nausea in these species. An increase in kaolin consumption following the administration of a nausea-inducing agent like cisplatin is indicative of a nausea-like state.
Q3: What is a recommended starting dose of this compound for a cisplatin-induced pica model in rats?
A3: While a definitive optimized dose for this compound in rodent pica models is not firmly established in the literature, a rational starting point can be derived from studies on similar 5-HT3 antagonists and human clinical data. Studies have used the 5-HT3 antagonist ondansetron at doses of 2 mg/kg (i.p.) and 4 mg/kg (p.o.) to significantly reduce cisplatin-induced pica in rats. Human clinical trials with this compound for chemotherapy-induced nausea have used doses around 1.8 mg/kg intravenously. Therefore, a starting dose range of 1-5 mg/kg (i.p. or p.o.) for this compound in a rat pica model is a reasonable starting point for dose-optimization studies.
Q4: What is a suitable vehicle for administering this compound to rodents?
A4: this compound is freely soluble in water and propylene glycol, and slightly soluble in normal saline. For intraperitoneal (i.p.) or oral (p.o.) administration in rodents, sterile normal saline (0.9% NaCl) is a commonly used and appropriate vehicle.
Q5: How long is a prepared solution of this compound stable?
A5: this compound injection, when diluted with compatible intravenous fluids like 0.9% sodium chloride, is stable at room temperature for 24 hours and under refrigeration for up to 48 hours. However, it is always recommended to use freshly prepared solutions for animal experiments to ensure potency and sterility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in kaolin consumption between animals in the same group. | - Natural individual variation in pica behavior.- Stress from handling or injection.- Neophobia (fear of new objects) towards the kaolin pellets. | - Increase the number of animals per group to improve statistical power.- Acclimate animals to handling and injection procedures (e.g., with saline injections) for several days before the experiment.- Acclimate animals to the presence of kaolin in their cages for at least 3-5 days prior to the start of the experiment. |
| No significant increase in kaolin consumption in the cisplatin-treated control group. | - Insufficient dose of cisplatin.- Strain or sex differences in sensitivity to cisplatin.- Incorrect route of administration. | - Ensure the cisplatin dose is appropriate. Doses of 3 mg/kg or 6 mg/kg (i.p.) are commonly used to induce pica in rats.- Review the literature for the responsiveness of your specific rodent strain and sex to cisplatin-induced pica.- Confirm the intraperitoneal injection was administered correctly. |
| This compound does not reduce kaolin consumption. | - Ineffective dose (too low or too high).- Incorrect timing of administration.- The nausea-inducing stimulus is not primarily mediated by 5-HT3 receptors. | - Perform a dose-response study with a range of this compound doses (e.g., 0.5, 1, 2, 5 mg/kg).- Administer this compound 30-60 minutes before the cisplatin injection to allow for absorption and metabolism to its active form.- Consider that other neurotransmitter systems may be involved in the nausea response, especially in the delayed phase. |
| Animals are losing a significant amount of weight and appear lethargic. | - Cisplatin is known to cause anorexia and general malaise.- High doses of this compound can have side effects, although it is generally well-tolerated at therapeutic doses. | - Monitor animal health closely, including body weight and food and water intake.- Ensure the cisplatin dose is not excessively high. 6 mg/kg i.p. in rats can induce significant anorexia.- If high doses of Dolasetron are being tested, include a vehicle-only control group to assess for any drug-induced side effects on general health. |
Quantitative Data Summary
Table 1: Recommended Cisplatin Dosages for Inducing Pica in Rodents
| Rodent Model | Cisplatin Dosage (mg/kg) | Route of Administration | Effect | Reference(s) |
| Rat | 3 | i.p. | Induces significant pica. | |
| Rat | 6 | i.p. | Induces robust pica, but may also cause significant anorexia. | |
| Mouse | 5 | i.p. | Induces significant pica. |
Table 2: Dose-Response of 5-HT3 Antagonists in Rodent Pica Models (Example Data)
| Compound | Rodent Model | Dosage (mg/kg) | Route of Administration | % Inhibition of Kaolin Consumption (Approx.) | Reference(s) |
| Ondansetron | Rat | 2 | i.p. | Significant reduction | |
| Ondansetron | Rat | 4 | p.o. | Significant reduction | |
| Granisetron | Rat | 2.7 | Intragastric | Significant attenuation of pica | |
| This compound | Rat | 1 - 5 (Proposed) | i.p. or p.o. | To be determined | - |
Experimental Protocols
Protocol 1: Cisplatin-Induced Pica in Rats
This protocol outlines a typical experiment to assess the anti-nausea effects of this compound in a rat model.
1. Animals:
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Male Sprague-Dawley or Wistar rats (200-250 g).
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House individually to allow for accurate measurement of kaolin and food intake.
2. Acclimation (7 days):
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Acclimate rats to the housing conditions and reverse light-dark cycle (if applicable).
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Provide ad libitum access to standard chow and water.
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For the last 3-5 days of acclimation, introduce a pre-weighed amount of kaolin into the cage. This allows the animals to become familiar with the kaolin.
3. Experimental Groups:
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Group 1: Vehicle (Saline) + Vehicle (Saline)
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Group 2: Vehicle (Saline) + Cisplatin
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Group 3: this compound (e.g., 1 mg/kg) + Cisplatin
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Group 4: this compound (e.g., 2.5 mg/kg) + Cisplatin
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Group 5: this compound (e.g., 5 mg/kg) + Cisplatin
4. Dosing Procedure (Day 0):
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Weigh all animals.
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Administer this compound or its vehicle (e.g., normal saline) via intraperitoneal (i.p.) or oral gavage (p.o.) route.
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30-60 minutes after the Dolasetron/vehicle administration, administer cisplatin (e.g., 3 or 6 mg/kg, i.p.) or its vehicle (normal saline).
5. Data Collection (24-72 hours post-cisplatin):
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At 24, 48, and 72 hours after the cisplatin injection, measure and record:
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The amount of kaolin consumed (in grams).
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The amount of standard chow consumed (in grams).
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The body weight of each animal.
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6. Data Analysis:
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Calculate the mean kaolin consumption for each group at each time point.
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Compare the kaolin consumption of the Dolasetron-treated groups to the cisplatin-only control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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Analyze food intake and body weight changes as secondary measures of animal well-being.
Visualizations
Caption: Signaling pathway of cisplatin-induced nausea and the mechanism of Dolasetron action.
Caption: Experimental workflow for a cisplatin-induced pica study in rodents.
References
- 1. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
- 5. pdf.hres.ca [pdf.hres.ca]
Addressing cardiac QT prolongation effects of Dolasetron in research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cardiac QT prolongation effects of dolasetron and its active metabolite, hydrodolasetron, in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind dolasetron-induced QT prolongation?
A1: Dolasetron itself is a prodrug and is rapidly converted to its active metabolite, hydrodolasetron.[1] The QT prolongation effect is primarily attributed to hydrodolasetron's ability to block cardiac ion channels.[2] Specifically, it inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG), thereby delaying ventricular repolarization.[3][4] Additionally, hydrodolasetron can block cardiac sodium channels (Nav1.5), which can lead to a widening of the QRS complex and contribute to QT interval prolongation.[3]
Q2: Is the QT prolongation effect of dolasetron dose-dependent?
A2: Yes, the administration of dolasetron is associated with a dose-dependent prolongation of the QT, PR, and QRS intervals on an electrocardiogram (ECG). Higher concentrations of its active metabolite, hydrodolasetron, are directly correlated with more significant prolongations of these intervals. This dose-dependent relationship has been observed in both preclinical models and clinical trials.
Q3: What are the typical research models used to study dolasetron's effect on QT interval?
A3: A variety of in vitro and in vivo models are utilized to assess dolasetron-induced QT prolongation:
-
In Vitro Models:
-
hERG Patch-Clamp Assays: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel are the gold standard for directly measuring the inhibitory effect of compounds on the IKr current.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model to assess the effects of drugs on cardiac action potentials and field potentials, offering insights into proarrhythmic risk.
-
-
In Vivo Models:
-
Conscious Dog and Non-Human Primate Telemetry Studies: These models are considered highly translational for predicting drug-induced QT prolongation in humans. They allow for continuous ECG monitoring in conscious, unrestrained animals, providing robust data on QT intervals and other cardiac parameters.
-
Q4: Are there specific patient populations more susceptible to dolasetron-induced QT prolongation?
A4: Yes, certain populations are at a higher risk for experiencing significant QT prolongation and associated arrhythmias with dolasetron administration. These include:
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Patients with congenital long QT syndrome.
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Individuals with underlying heart conditions or pre-existing heart rate or rhythm problems.
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Patients with uncorrected hypokalemia or hypomagnesemia.
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Those taking other medications known to prolong the QT interval.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of dolasetron and its active metabolite, hydrodolasetron, on cardiac ion channels and the QT interval.
Table 1: In Vitro Inhibitory Activity of Hydrodolasetron on Cardiac Ion Channels
| Ion Channel | Cell Line | Assay Type | IC50 (µM) | Reference |
| hERG (IKr) | HEK-293 | Whole-Cell Patch Clamp | 12.1 | |
| hH1 (Nav1.5) | HEK-293 | Whole-Cell Patch Clamp | 8.5 |
Table 2: Clinically Observed QT Prolongation with Intravenous Dolasetron
| Dose | Mean Change in QTcF from Placebo (ms) | 95% Upper Confidence Bound (ms) | Reference |
| 100 mg | 14.1 | 16.1 | |
| 300 mg | 36.6 | 38.6 |
QTcF: QT interval corrected using Fridericia's formula.
Experimental Protocols
Protocol 1: In Vitro hERG Manual Patch-Clamp Assay
This protocol outlines the key steps for assessing the inhibitory effect of hydrodolasetron on the hERG potassium channel using manual patch-clamp electrophysiology on HEK-293 cells.
1. Cell Culture:
- Culture HEK-293 cells stably expressing the hERG channel in appropriate media and conditions.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve optimal confluency.
2. Solution Preparation:
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 5 EGTA, 10 HEPES; adjust pH to 7.2 with KOH.
- External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; adjust pH to 7.4 with NaOH.
- Test Compound: Prepare stock solutions of hydrodolasetron in a suitable solvent (e.g., DMSO) and make final dilutions in the external solution on the day of the experiment. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects channel activity (typically ≤0.1%).
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution at a physiological temperature (e.g., 35-37°C).
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration.
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which reflects the extent of channel opening.
4. Data Acquisition and Analysis:
- Record baseline hERG currents in the vehicle control solution until a stable recording is achieved.
- Perfuse the cell with increasing concentrations of hydrodolasetron, allowing sufficient time for the drug effect to reach a steady state at each concentration.
- Measure the peak tail current amplitude at each concentration.
- Calculate the percentage of current inhibition at each concentration relative to the baseline control.
- Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: In Vivo QT Assessment in Conscious Dogs
This protocol provides a general framework for evaluating the effect of dolasetron on the QT interval in a conscious dog telemetry model.
1. Animal Model and Instrumentation:
- Use purpose-bred beagle dogs, as they are a commonly accepted non-rodent species for cardiovascular safety studies.
- Surgically implant a telemetry transmitter for continuous ECG and blood pressure monitoring. Allow for a sufficient recovery period post-surgery.
2. Experimental Design:
- Employ a crossover study design where each animal receives both the vehicle and different doses of dolasetron in a randomized order, with an adequate washout period between treatments.
- Administer the test substance (e.g., via oral gavage or intravenous infusion) and record data for a predefined period (e.g., 24 hours).
3. Data Collection:
- Continuously record ECG waveforms.
- Collect blood samples at various time points to determine the plasma concentrations of dolasetron and hydrodolasetron for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
4. Data Analysis:
- Extract and analyze the ECG data to determine heart rate, PR interval, QRS duration, and QT interval.
- Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's, Fridericia's, or an individual-specific correction).
- Compare the changes in QTc interval from baseline between the dolasetron-treated and vehicle-treated groups.
- Perform concentration-response modeling to correlate the plasma concentrations of hydrodolasetron with the observed changes in QTc.
Troubleshooting Guides
Troubleshooting In Vitro hERG Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable baseline current | - Poor seal resistance- Cell health is compromised- Temperature fluctuations | - Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell mode.- Use cells from a healthy, low-passage number stock.- Maintain a stable recording temperature using a perfusion heater. |
| High variability in IC50 values | - Inconsistent compound concentrations- Variable solvent effects- Inter-experimenter variability | - Prepare fresh dilutions of the test compound for each experiment.- Maintain a consistent and low final solvent concentration across all experiments.- Standardize the experimental protocol and ensure consistent application by all users. |
| No or weak hERG current | - Low channel expression- Incorrect voltage protocol | - Use a cell line with confirmed high-level expression of the hERG channel.- Verify that the voltage-clamp protocol is appropriate for activating hERG channels. |
| False-negative results | - Compound instability or precipitation in the external solution- Compound adsorption to tubing | - Check the solubility of the test compound in the external solution at the tested concentrations.- Use low-adsorption tubing for the perfusion system. |
Troubleshooting In Vivo QT Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High baseline QT variability | - Animal stress- Inadequate acclimatization | - Ensure animals are properly acclimatized to the study environment and procedures.- Conduct studies in a quiet and controlled environment. |
| Inaccurate QT measurements | - Poor ECG signal quality- Inappropriate QT correction formula | - Ensure proper electrode placement and a good signal-to-noise ratio.- Use an individual-specific QT correction formula or a formula validated for the specific animal model and heart rate range. |
| Lack of dose-response | - Insufficient dose range- Rapid metabolism or poor absorption | - Test a wider range of doses, including those that are expected to produce a measurable effect.- Correlate QT changes with plasma concentrations of the active metabolite (hydrodolasetron) to account for pharmacokinetic variability. |
| Confounding heart rate effects | - Autonomic nervous system activation | - Analyze the relationship between QTc and heart rate to identify any direct drug effects on heart rate that may be confounding the QTc measurements. |
Visualizations
References
- 1. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Dolasetron mesylate to interact with other research compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for Dolasetron mesylate to interact with other research compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin 5-HT3 receptor. Its antiemetic effects are mediated through the blockade of these receptors both centrally, in the chemoreceptor trigger zone (CTZ) of the medulla, and peripherally on vagal nerve terminals in the gastrointestinal tract. Dolasetron itself is a prodrug and is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron, which is responsible for the therapeutic effect.
Q2: How is this compound metabolized, and which enzymes are involved?
A2: Dolasetron is rapidly converted to its active metabolite, hydrodolasetron. The subsequent metabolism of hydrodolasetron is primarily carried out by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Therefore, compounds that inhibit or induce these enzymes have the potential to alter the pharmacokinetics of hydrodolasetron.
Q3: What are the main interaction risks to consider when using this compound in research?
A3: The two primary interaction risks associated with this compound are:
-
QT Interval Prolongation: Dolasetron and its active metabolite, hydrodolasetron, can prolong the QT interval on an electrocardiogram (ECG) by blocking cardiac sodium channels. Co-administration with other compounds that also prolong the QT interval can lead to an additive effect, increasing the risk of cardiac arrhythmias such as Torsades de Pointes.[1][2][3]
-
Serotonin Syndrome: As a 5-HT3 receptor antagonist, Dolasetron can contribute to an excess of serotonin when co-administered with other serotonergic agents. This can lead to a potentially life-threatening condition known as serotonin syndrome, characterized by a triad of symptoms: altered mental status, autonomic dysfunction, and neuromuscular hyperactivity.[4][5]
Troubleshooting Guide
Issue 1: Unexpected cardiac effects or ECG abnormalities observed in animal models treated with this compound and a co-administered research compound.
-
Possible Cause: Additive QT interval prolongation.
-
Troubleshooting Steps:
-
Review Compound Characteristics: Determine if the co-administered compound is known to prolong the QT interval. Consult relevant literature and databases.
-
In Vitro hERG Assay: Conduct an in vitro hERG potassium channel assay to assess the inhibitory potential of your research compound on this critical cardiac ion channel. A detailed protocol is provided below.
-
Dose-Response Evaluation: If an interaction is suspected, perform a dose-response study for both this compound and the interacting compound to characterize the magnitude of the effect.
-
Alternative Compound Selection: If the interaction is confirmed and poses a significant risk, consider using an alternative research compound with a different safety profile.
-
Issue 2: Animals exhibiting symptoms such as agitation, tremors, hyperthermia, or autonomic instability after co-administration of this compound and another compound.
-
Possible Cause: Serotonin Syndrome.
-
Troubleshooting Steps:
-
Assess Serotonergic Activity: Evaluate the mechanism of action of the co-administered compound. Does it increase serotonin synthesis, inhibit its reuptake or metabolism, or act as a serotonin receptor agonist?
-
In Vitro Serotonin Receptor Binding/Function Assays: Utilize in vitro assays to determine if your research compound interacts with serotonin receptors or transporters.
-
Monitor Vital Signs: In animal studies, closely monitor body temperature, heart rate, and blood pressure.
-
Dose Reduction: Consider reducing the dose of one or both compounds to mitigate the serotonergic effects.
-
Issue 3: Inconsistent or unexpected pharmacokinetic data for hydrodolasetron when co-administered with a new chemical entity.
-
Possible Cause: Inhibition or induction of CYP2D6 or CYP3A4.
-
Troubleshooting Steps:
-
In Vitro CYP Inhibition/Induction Assays: Perform in vitro assays using human liver microsomes or recombinant CYP enzymes to determine if your research compound inhibits or induces CYP2D6 or CYP3A4. Detailed protocols are provided below.
-
Pharmacokinetic Modeling: If an interaction is identified, use pharmacokinetic modeling to predict the impact on hydrodolasetron exposure and adjust dosing regimens accordingly in your experimental design.
-
Data Presentation
Table 1: Potential Pharmacokinetic Interactions with this compound (Hydrodolasetron)
| Interacting Compound Class | Enzyme(s) Affected | Potential Effect on Hydrodolasetron | Examples of Research Compounds |
| CYP2D6 Inhibitors | CYP2D6 | Increased plasma concentrations | Quinidine, Bupropion, Fluoxetine, Paroxetine |
| CYP3A4 Inhibitors | CYP3A4 | Increased plasma concentrations | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin |
| CYP2D6 Inducers | CYP2D6 | Decreased plasma concentrations | Dexamethasone, Rifampicin |
| CYP3A4 Inducers | CYP3A4 | Decreased plasma concentrations | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort |
Table 2: Potential Pharmacodynamic Interactions with this compound
| Interaction Type | Mechanism | Potential Clinical/Research Outcome | Examples of Interacting Research Compounds |
| QT Interval Prolongation | Additive blockade of cardiac ion channels (e.g., hERG potassium channel, sodium channels) | Increased risk of cardiac arrhythmias (Torsades de Pointes) | Class Ia and III antiarrhythmics, certain antipsychotics, antibiotics (macrolides, fluoroquinolones), and antidepressants. |
| Serotonin Syndrome | Excess serotonergic activity in the central and peripheral nervous system | Altered mental status, autonomic hyperactivity, neuromuscular abnormalities | Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), Fentanyl, Tramadol, Lithium, Triptans. |
Experimental Protocols
In Vitro hERG Potassium Channel Patch Clamp Assay
Objective: To determine the inhibitory potential of a test compound on the hERG potassium channel, a key indicator of potential QT prolongation.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A recommended protocol from the FDA involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value (the concentration at which 50% of the current is inhibited) by fitting the data to a concentration-response curve.
In Vitro CYP450 Inhibition Assay
Objective: To assess the potential of a test compound to inhibit the activity of CYP2D6 and CYP3A4.
Methodology:
-
Test System: Use human liver microsomes or recombinant human CYP enzymes.
-
Probe Substrates: Select specific probe substrates for each isoform (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Incubation: Incubate the test system with the probe substrate, NADPH (as a cofactor), and varying concentrations of the test compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control. Determine the IC50 value.
In Vitro CYP450 Induction Assay
Objective: To determine if a test compound can induce the expression of CYP2D6 and CYP3A4.
Methodology:
-
Test System: Use cryopreserved human hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG™).
-
Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 48-72 hours). Include a vehicle control and known inducers (e.g., Rifampicin for CYP3A4) as positive controls.
-
Endpoint Measurement:
-
mRNA Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the change in mRNA expression of the target CYP genes.
-
Enzyme Activity Assay: Following treatment, incubate the cells with a specific probe substrate for the induced enzyme and measure metabolite formation.
-
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control. Determine the EC50 (the concentration causing 50% of the maximal induction) and the Emax (the maximum induction effect).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Signaling pathway of potential drug-induced QT prolongation.
Caption: Simplified pathway illustrating the potential for Serotonin Syndrome.
Caption: Experimental workflow for investigating CYP-mediated interactions.
References
- 1. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolasetron and QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Dolasetron mesylate in preclinical studies
Technical Support Center: Dolasetron Mesylate Preclinical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies, with a focus on its unique pharmacokinetic profile rather than overcoming poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of the parent Dolasetron after oral administration in our preclinical models. Is this indicative of poor absorption?
A1: Not necessarily. It is a well-documented characteristic of Dolasetron that it undergoes rapid and extensive first-pass metabolism to its pharmacologically active metabolite, hydrodolasetron.[1][2][3] The parent drug is often rarely detected in plasma following oral administration.[1][2] The apparent oral bioavailability of Dolasetron is determined by the concentration of hydrodolasetron, which is approximately 75% in humans, indicating good absorption of the parent drug. Therefore, pharmacokinetic assessments should focus on quantifying hydrodolasetron levels.
Q2: What are the key metabolic pathways for this compound we should be aware of in our preclinical studies?
A2: The primary metabolic pathway is the rapid reduction of the ketone moiety of dolasetron to an alcohol, forming hydrodolasetron. This conversion is mediated by the ubiquitous enzyme, carbonyl reductase. Hydrodolasetron is then further metabolized through hydroxylation, primarily by Cytochrome P-450 (CYP) 2D6, and N-oxidation by CYP3A and flavin monooxygenase.
Q3: We are seeing variability in the Tmax of hydrodolasetron in our animal studies. What could be the cause?
A3: Variability in the time to reach maximum plasma concentration (Tmax) can be influenced by several factors. One significant factor is the presence of food in the gastrointestinal tract. While food does not significantly affect the overall extent of absorption (bioavailability) of dolasetron, it can delay the rate of absorption, leading to a longer Tmax. To minimize this variability, it is recommended to standardize feeding conditions in your preclinical studies (e.g., consistently fasted or fed state).
Q4: Are there any specific challenges we should anticipate when formulating this compound tablets for preclinical use?
A4: While this compound has good solubility, formulation challenges can still arise. Ensuring consistent tablet hardness and minimizing lubricant blending time are crucial to prevent delayed dissolution. The choice and consistency of excipients are also important. Different grades or suppliers of the same excipient can have varying physical properties that may impact dissolution. It is advisable to qualify excipient suppliers and conduct comparability studies if a change in supplier is necessary.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Dissolution Results
-
Potential Cause 1: De-aeration of Dissolution Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the effective area for dissolution.
-
Solution: Ensure the dissolution medium is properly de-aerated according to USP guidelines before starting the test.
-
-
Potential Cause 2: Apparatus Setup: Incorrect centering of the dissolution vessel or improper paddle/basket height can alter the hydrodynamics of the test.
-
Solution: Calibrate and verify the dissolution apparatus setup before each run to ensure it meets pharmacopeial standards.
-
-
Potential Cause 3: Excipient Variability: Different batches of excipients may have slight variations in particle size or other physical properties, affecting dissolution.
-
Solution: Implement stringent specifications for incoming excipients and perform dissolution tests on each new batch of tablets.
-
Issue 2: High Inter-Subject Variability in Preclinical Pharmacokinetic Studies
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Potential Cause 1: Food Effects: As mentioned in the FAQs, food can delay the rate of absorption.
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Solution: Standardize the protocol to either a fasted or fed state for all animals in the study. If a food effect is being investigated, ensure the meal composition is consistent.
-
-
Potential Cause 2: Inconsistent Dosing Technique: Variability in oral gavage technique can lead to differences in the rate of drug delivery to the stomach.
-
Solution: Ensure all technicians are trained and follow a standardized procedure for oral administration.
-
-
Potential Cause 3: Genetic Polymorphisms in Metabolic Enzymes: While more pronounced in human studies, variability in CYP enzyme activity can exist within animal populations.
-
Solution: Use a sufficiently large group of animals to account for biological variability and ensure robust statistical analysis.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Dolasetron and its active metabolite, hydrodolasetron, from preclinical and human studies.
Table 1: Preclinical Pharmacokinetic Parameters in Dogs
| Parameter | Dolasetron (IV, 2 mg/kg) | Dolasetron (Oral, 5 mg/kg) | Hydrodolasetron (from oral Dolasetron) | Hydrodolasetron (Oral, 5 mg/kg) |
| t½ (h) | 0.1 | - | ~4.0 | ~4.0 |
| Cmax (ng/mL) | - | - | Similar to oral hydrodolasetron | - |
| Tmax (h) | - | - | 0.33 | 1.5 |
| Clearance (mL/min/kg) | 109 | - | 25 | 25 |
| Volume of Distribution (L/kg) | 0.83 | - | 8.5 | 8.5 |
| Bioavailability (F%) | - | 7% | ~100% | ~100% |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Dolasetron (IV) | Hydrodolasetron (from IV Dolasetron) | Hydrodolasetron (from Oral Dolasetron) |
| t½ (h) | <10 min | 7.3 | 8.1 |
| Tmax (h) | - | ~0.6 | ~1.0 |
| Apparent Bioavailability (F%) | - | - | ~75% |
Experimental Protocols
1. Protocol for In Vitro Dissolution of this compound Tablets (USP Method)
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel containing the pre-warmed and de-aerated medium.
-
Begin paddle rotation.
-
Withdraw samples at specified time points (e.g., 5, 10, 15, 20, 30 minutes).
-
Filter the samples promptly.
-
Analyze the filtrate for this compound concentration using a validated analytical method, such as UV spectrophotometry at approximately 284 nm.
-
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.
2. General Protocol for a Preclinical Oral Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=3-4 per time point).
-
Housing: House animals individually with free access to water. Standardize fasting or feeding protocols (e.g., fasted overnight prior to dosing).
-
Dose Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Dose Administration: Administer a single oral dose via gavage at a predetermined volume based on body weight.
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of hydrodolasetron in plasma.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Visualizations
References
Interpreting unexpected results in Dolasetron mesylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dolasetron mesylate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] It is a prodrug that is rapidly and completely converted by carbonyl reductase to its active metabolite, hydrodolasetron.[4][5] Hydrodolasetron is responsible for the therapeutic effects of the drug. The antiemetic properties of Dolasetron are mediated by the inhibition of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract. By blocking these receptors, Dolasetron prevents the activation of the vomiting reflex.
Q2: What are the common clinical applications of this compound?
This compound is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). However, due to the risk of serious cardiac arrhythmias, the intravenous (IV) formulation of Dolasetron is no longer recommended for the prevention of CINV.
Q3: Are there any known off-target effects of Dolasetron that could influence experimental results?
While Dolasetron and its active metabolite, hydrodolasetron, are highly selective for the 5-HT3 receptor, some interactions with other receptors have been noted, although their clinical significance is not fully clear. For instance, the active metabolite of dolasetron may block sodium channels, which is thought to contribute to its cardiac effects. Unlike some other 5-HT3 antagonists like ondansetron, which has shown some affinity for 5-HT1B, 5-HT1C, α1-adrenergic, and mu-opioid receptors, dolasetron has a low affinity for dopamine receptors. In a recent study, Dolasetron was also identified as a potential inhibitor of the RNA binding protein PUM1, suggesting a possible role in colon cancer cell cytotoxicity.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50) in in-vitro assays.
-
Q: My in-vitro experiment with Dolasetron shows a higher IC50 value than reported in the literature. What could be the cause?
A: Several factors could contribute to this discrepancy:
-
Compound Stability and Storage: Ensure that your this compound stock solutions are prepared and stored correctly. Dolasetron solutions in 0.9% sodium chloride or 5% dextrose in water are stable for extended periods when stored properly. Improper storage can lead to degradation and reduced potency.
-
Cell Line and Receptor Expression: The potency of 5-HT3 antagonists can vary between different cell lines and depend on the level and subtype of 5-HT3 receptor expression. For example, the presence of the 5-HT3B subunit in heteromeric receptors can influence antagonist binding and function.
-
Assay Conditions: Factors such as incubation time, temperature, and the specific agonist and its concentration used can all affect the apparent potency of an antagonist. Ensure your protocol is optimized and consistent.
-
Metabolism to Hydrodolasetron: In cellular assays with metabolic capacity, Dolasetron may be converted to its more potent active metabolite, hydrodolasetron. If your assay system lacks this metabolic activity, you may observe a lower potency. Consider using hydrodolasetron directly for in-vitro experiments to bypass this variability.
-
Issue 2: Unexpected cardiovascular effects in animal models.
-
Q: I am observing cardiac arrhythmias or significant ECG changes in my animal model after administering Dolasetron. Is this expected?
A: Yes, this is a known and significant side effect of Dolasetron. Dolasetron can cause dose-dependent prolongation of the PR, QRS, and QTc intervals on an electrocardiogram (ECG). This is attributed to the blockade of cardiac sodium channels by its active metabolite, hydrodolasetron. At higher doses, this can lead to serious and potentially fatal arrhythmias, such as Torsade de Pointes. It is crucial to monitor cardiovascular parameters in animal studies, especially when using higher doses or intravenous administration.
Issue 3: Variability in anti-emetic efficacy in animal models.
-
Q: The anti-emetic effect of Dolasetron is inconsistent in my animal experiments. What could be the reasons for this variability?
A: Variability in in-vivo efficacy can arise from several sources:
-
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion of Dolasetron can vary between species and even between individual animals. The conversion of Dolasetron to its active metabolite, hydrodolasetron, is a key step that can be influenced by genetic factors affecting enzyme activity.
-
Emetogen and Model System: The choice of emetic agent (e.g., cisplatin, radiation) and the animal model (e.g., ferret, dog) can significantly impact the observed efficacy of anti-emetic drugs.
-
Route of Administration and Dose: The route of administration (oral vs. intravenous) and the dose of Dolasetron will affect its bioavailability and peak plasma concentrations, leading to different efficacy profiles. In some studies, a higher dose of dolasetron (1.8 mg/kg) showed significantly greater antiemetic control compared to a lower dose (0.6 mg/kg).
-
Combination Therapy: The co-administration of other drugs, such as dexamethasone, can significantly enhance the anti-emetic efficacy of 5-HT3 antagonists.
-
Issue 4: Unexpected effects on cell viability or proliferation.
-
Q: I'm seeing an unexpected decrease in cell viability in my cell culture experiment with Dolasetron, which is not the primary focus of my study. Why might this be happening?
A: While primarily known as a 5-HT3 antagonist, Dolasetron has been shown to have other cellular effects. A recent study demonstrated that Dolasetron can induce cytotoxicity and apoptosis in colon cancer cells (HCT116) by inhibiting the RNA binding protein PUM1, with a reported IC50 of 150 µM. This effect was less pronounced in non-cancerous HEK293 cells. If your experiments use high concentrations of Dolasetron or cell lines that are sensitive to PUM1 inhibition, you might observe effects on cell viability that are independent of 5-HT3 receptor antagonism.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) and IC50 Values of 5-HT3 Receptor Antagonists
| Compound | Receptor/Cell Line | Assay Type | Ki (nM) | pKi | IC50 (nM) | Reference |
| Hydrodolasetron | 5-HT3A (HEK293) | Radioligand Binding ([3H]palonosetron) | 0.34 | - | - | |
| Hydrodolasetron | 5-HT3AB (HEK293) | Radioligand Binding ([3H]palonosetron) | 0.15 | - | - | |
| Dolasetron | NG108-15 cells | Electrophysiology | - | - | 3.8 | |
| Hydrodolasetron | NG108-15 cells | Electrophysiology | - | - | 0.1 | |
| Ondansetron | 5-HT3A (HEK293) | Radioligand Binding ([3H]palonosetron) | - | - | - | |
| Granisetron | 5-HT3A (HEK293) | Radioligand Binding ([3H]palonosetron) | - | - | - | |
| Palonosetron | 5-HT3A (HEK293) | Radioligand Binding ([3H]palonosetron) | 0.34 | - | 0.24 | |
| Palonosetron | 5-HT3AB (HEK293) | Radioligand Binding ([3H]palonosetron) | 0.15 | - | 0.18 |
Note: Ki and IC50 values can vary significantly based on the experimental conditions, including the radioligand used, cell line, and assay methodology. The data presented here is for comparative purposes and is compiled from different sources.
Table 2: Clinical Efficacy of Dolasetron in Preventing Chemotherapy-Induced Emesis
| Chemotherapy Emetogenicity | Dolasetron Dose | Route | Complete Response Rate | Reference |
| Highly Emetogenic (Cisplatin) | 1.8 mg/kg | IV | ~50% | |
| Moderately Emetogenic | 200 mg | Oral | 60-80% | |
| Moderately Emetogenic | 2.4 mg/kg | IV | 57% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of Dolasetron for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
[3H]Granisetron (Radioligand).
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This compound (unlabeled competitor).
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Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Scintillation cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
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96-well plates.
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Filtration manifold.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
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Culture HEK293-5HT3A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of unlabeled this compound (e.g., 10 pM to 100 µM).
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A fixed concentration of [3H]Granisetron (typically at or below its Kd).
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Membrane preparation.
-
-
For total binding wells, add buffer instead of unlabeled Dolasetron.
-
For non-specific binding wells, add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Dolasetron.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Influx Assay in HEK293-5HT3A Cells
This protocol describes a functional assay to measure the antagonistic effect of Dolasetron on 5-HT3 receptor-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Serotonin (5-HT) (agonist).
-
This compound (antagonist).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with an injection system.
Methodology:
-
Cell Plating:
-
Seed HEK293-5HT3A cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in assay buffer, containing Pluronic F-127 (e.g., 0.02%) to aid dye dispersion.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) upon agonist addition.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of Dolasetron.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Mandatory Visualizations
Caption: Dolasetron's mechanism of action in preventing nausea and vomiting.
Caption: General experimental workflow for Dolasetron evaluation.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human metabolism of this compound, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies with Dolasetron Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dolasetron mesylate in animal studies. This resource is designed to provide clear, actionable guidance to help you minimize variability and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] It is a pro-drug that is rapidly and completely metabolized in the body to its active metabolite, hydrodolasetron.[4][5] Hydrodolasetron is responsible for the drug's anti-emetic effects. The anti-emetic action is mediated through the blockade of 5-HT3 receptors both centrally, in the chemoreceptor trigger zone (CTZ) of the brainstem, and peripherally, on vagal nerve terminals in the gastrointestinal tract. This blockade prevents the activation of the vomiting reflex induced by emetogenic stimuli like chemotherapy.
Q2: In which animal models is this compound typically studied for its anti-emetic properties?
A2: The most common animal models for studying the anti-emetic effects of drugs like this compound are the ferret and the dog. These species have a well-developed emetic reflex, unlike rodents such as rats and mice. Cisplatin, a chemotherapeutic agent, is frequently used to induce emesis in these models.
Q3: What are the main sources of variability in animal studies with this compound?
A3: Variability in animal studies with this compound can arise from several factors:
-
Pharmacokinetic Differences: There are significant inter-species differences in the absorption, metabolism, and elimination of Dolasetron. For instance, the rate of absorption and conversion to hydrodolasetron can vary.
-
Genetic Polymorphisms: The metabolism of hydrodolasetron is partly dependent on the CYP2D6 enzyme system. Genetic variations in this enzyme can lead to differences in drug clearance and efficacy.
-
Animal Health and Stress: The overall health, stress levels, and housing conditions of the animals can influence their physiological responses and the emetic threshold.
-
Drug Formulation and Administration: Inconsistent preparation of the this compound solution or variations in the administration technique can lead to dosing inaccuracies.
-
Experimental Procedures: Differences in the acclimatization period, fasting times, and the administration of the emetogenic agent (e.g., cisplatin) can all contribute to variability.
Q4: What are the potential side effects of this compound in animals?
A4: Dolasetron is generally well-tolerated in animals. The most commonly reported side effects are generally mild and can include headache and dizziness, though these are difficult to assess in animals. A more significant potential side effect is the dose-dependent prolongation of the QTc interval on an electrocardiogram (ECG), which can increase the risk of cardiac arrhythmias. It is also advised to use with caution in animals with pre-existing low heart rates or electrolyte imbalances.
Troubleshooting Guides
Issue 1: High Variability in Emetic Response Between Animals
Potential Causes:
-
Inconsistent drug or emetogen administration.
-
Variations in animal stress levels.
-
Underlying health differences in the animal cohort.
-
Genetic variability in drug metabolism.
Solutions:
-
Standardize Administration Techniques: Ensure all personnel are trained and use a consistent method for intravenous, intraperitoneal, or oral gavage administration.
-
Acclimatization and Handling: Allow for an adequate acclimatization period (at least 7 days) and handle animals gently and consistently to minimize stress.
-
Health Screening: Thoroughly screen all animals for any signs of illness before the experiment.
-
Randomization: Properly randomize animals into treatment groups to distribute any inherent biological variability.
Issue 2: Unexpected Lack of Efficacy
Potential Causes:
-
Incorrect dosage calculation.
-
Degradation of this compound solution.
-
Sub-optimal timing of administration.
-
Insufficiently emetogenic stimulus.
Solutions:
-
Verify Dosage: Double-check all dosage calculations based on the most recent body weight of each animal.
-
Fresh Solution Preparation: Prepare this compound solutions fresh for each experiment. If storing, ensure it is done under appropriate conditions and for a validated period.
-
Optimize Pre-treatment Time: Administer this compound 30-60 minutes before the emetogenic challenge to allow for absorption and conversion to its active metabolite.
-
Confirm Emetogen Potency: Ensure the dose and preparation of the emetogenic agent (e.g., cisplatin) are sufficient to induce a consistent emetic response in control animals. For dogs, cisplatin at 3 mg/kg IV has been shown to be effective. For ferrets, 5-10 mg/kg of cisplatin is commonly used.
Issue 3: Concerns Regarding Cardiac Safety (QTc Prolongation)
Potential Causes:
-
High dose of this compound.
-
Rapid intravenous infusion.
-
Concomitant administration of other QTc-prolonging drugs.
-
Pre-existing cardiac conditions or electrolyte imbalances.
Solutions:
-
Adhere to Recommended Dosages: Do not exceed the recommended dose of this compound. A dose of 1.8 mg/kg has been shown to be effective in preventing cisplatin-induced emesis.
-
Controlled Infusion Rate: If administering intravenously, infuse the solution over a controlled period (e.g., 15 minutes) rather than a rapid bolus.
-
Review Concomitant Medications: Carefully review all other medications the animal is receiving for potential interactions that could affect the QTc interval.
-
Baseline and Follow-up ECGs: For studies where cardiac safety is a primary concern, conduct baseline ECG recordings before drug administration and at peak plasma concentrations of hydrodolasetron (approximately 1 hour post-dose).
Data Presentation
Table 1: Recommended Cisplatin Dosages for Inducing Emesis in Animal Models
| Animal Model | Cisplatin Dosage | Route of Administration | Reference |
| Dog | 3 mg/kg | Intravenous (IV) | |
| Dog | 15 - 70 mg/m² | Intravenous (IV) | |
| Ferret | 5 - 10 mg/kg | Intraperitoneal (IP) or IV |
Table 2: Efficacy of this compound in Preventing Cisplatin-Induced Emesis in Dogs
| Dolasetron Dose | Cisplatin Dose | Complete Response Rate (No Emesis) | Reference |
| 1.8 mg/kg IV | ≥70 and <91 mg/m² | 49.2% | |
| 2.4 mg/kg IV | ≥70 and <91 mg/m² | 45.6% | |
| 1.8 mg/kg IV | ≥91 mg/m² | 36.8% | |
| 2.4 mg/kg IV | ≥91 mg/m² | 31.3% |
Table 3: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Dogs
| Compound | Administration Route | Dose | T½ (half-life) | Cmax (Peak Concentration) | Bioavailability | Reference |
| Dolasetron | Intravenous (IV) | 2 mg/kg | 0.1 hours | - | - | |
| Dolasetron | Oral (PO) | 5 mg/kg | - | - | 7% | |
| Hydrodolasetron (from Dolasetron) | Intravenous (IV) | 2 mg/kg | ~4.0 hours | - | - | |
| Hydrodolasetron (from Dolasetron) | Oral (PO) | 5 mg/kg | ~4.0 hours | Similar to direct admin. | ~100% |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Ferret
-
Animal Model: Male or female ferrets (1.0-2.0 kg). House individually for at least 7 days for acclimatization with ad libitum access to food and water.
-
Fasting: Fast animals for approximately 18 hours before the experiment, with free access to water.
-
Dolasetron Administration: Administer this compound or vehicle via the desired route (IV, IP, or oral gavage) 30-60 minutes before cisplatin administration. A starting dose range of 0.1 to 1.0 mg/kg is suggested, with dose-response studies recommended to determine the optimal dose for your specific experimental conditions.
-
Cisplatin Administration: Administer cisplatin at a dose of 5-10 mg/kg (IP or IV) to induce emesis.
-
Observation: Place the ferret in a clean observation cage with a grid floor immediately after cisplatin administration. Observe continuously for at least 4-6 hours for acute emesis.
-
Data Collection: Record the number of retches and vomits for each animal. The latency to the first emetic episode should also be recorded.
-
Analysis: Compare the number of emetic episodes between the Dolasetron-treated and vehicle-treated groups using appropriate statistical methods (e.g., Mann-Whitney U test or t-test).
Protocol 2: Cisplatin-Induced Emesis in the Dog
-
Animal Model: Healthy adult beagle dogs of either sex. Acclimatize to the laboratory environment.
-
Fasting: Fast dogs overnight before the experiment, with free access to water.
-
Dolasetron Administration: Administer this compound or vehicle intravenously 30 minutes before the cisplatin challenge. A dose of 1.8 mg/kg is a common starting point.
-
Cisplatin Administration: Administer cisplatin intravenously at a dose of 3 mg/kg. It is crucial to provide adequate intravenous fluid support before, during, and after cisplatin administration to prevent nephrotoxicity.
-
Observation: Observe the dogs continuously for at least 6 hours post-cisplatin administration.
-
Data Collection: Record the number of emetic episodes for each dog.
-
Analysis: Compare the incidence and frequency of vomiting between the treatment groups.
Protocol 3: Assessment of QTc Interval in Dogs
-
Animal Model: Healthy, conscious dogs instrumented for telemetry-based ECG recording.
-
Baseline Recording: Obtain a stable baseline ECG recording for at least 24 hours before drug administration to establish a diurnal rhythm for the QTc interval.
-
Dolasetron Administration: Administer a single intravenous dose of this compound.
-
ECG Monitoring: Continuously record the ECG for at least 24 hours post-administration.
-
Data Analysis:
-
Measure the QT interval from lead II of the ECG.
-
Correct the QT interval for heart rate using a species-appropriate formula (e.g., Bazett's or Fridericia's correction, though individual correction factors are often preferred in telemetry studies).
-
Compare the post-dose QTc intervals to the time-matched baseline data to determine the change in QTc (ΔQTc). The peak effect is expected around 1-2 hours post-dose.
-
Analyze the relationship between the plasma concentration of hydrodolasetron and the ΔQTc.
-
Mandatory Visualizations
Caption: Signaling pathway of CINV and the mechanism of action of Dolasetron.
Caption: A typical experimental workflow for evaluating anti-emetic drug efficacy.
Caption: Logical workflow for troubleshooting high variability in study results.
References
- 1. Assessment of low-dose cisplatin as a model of nausea and emesis in beagle dogs, potential for repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head Analysis of Dolasetron Mesylate and Ondansetron in the Management of Chemotherapy-Induced Emesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two widely used 5-HT3 receptor antagonists, Dolasetron mesylate and Ondansetron, in the context of chemotherapy-induced emesis. This analysis is based on available preclinical data, focusing on efficacy, mechanism of action, pharmacokinetics, and safety.
This compound and Ondansetron are both selective antagonists of the serotonin 5-HT3 receptor, a key mediator of the vomiting reflex, particularly that induced by chemotherapeutic agents.[1][2] While clinical studies have demonstrated the utility of both drugs, a detailed examination of their preclinical profiles offers valuable insights into their pharmacological nuances. The ferret model of cisplatin-induced emesis is a well-established and highly utilized preclinical model for the evaluation of antiemetic drugs due to its predictive validity for human responses.[3][4][5]
Comparative Efficacy in a Cisplatin-Induced Emesis Model
Ondansetron has been shown to produce a dose-dependent inhibition of cisplatin-induced vomiting and retching in ferrets. For instance, studies have utilized intravenous or subcutaneous doses of ondansetron to significantly reduce the number of emetic episodes. Although specific comparative efficacy data for dolasetron in the same model is limited in the reviewed literature, its clinical equivalence to ondansetron in some settings suggests a comparable preclinical antiemetic profile.
Table 1: Summary of Preclinical Antiemetic Efficacy Data (Cisplatin-Induced Emesis in Ferrets)
| Parameter | This compound | Ondansetron | Reference |
| Efficacy | Data not available in direct comparison | Dose-dependent inhibition of emesis | |
| Typical Dose Range (Ferrets) | Data not available | 0.3 - 0.6 mg/kg (intranasal/intravenous) |
Note: The table highlights the lack of directly comparable preclinical efficacy data in the available literature.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both Dolasetron and Ondansetron exert their antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located peripherally on vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.
Chemotherapeutic agents like cisplatin cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that culminates in the sensation of nausea and the act of vomiting. By competitively inhibiting the binding of serotonin to these receptors, both drugs effectively interrupt this emetic pathway.
Dolasetron is a prodrug that is rapidly and completely converted to its active metabolite, hydrodolasetron, which is responsible for its pharmacological activity.
Receptor Binding Affinity
The potency of 5-HT3 receptor antagonists is related to their binding affinity for the receptor. While a direct comparative study providing Ki or IC50 values for both dolasetron and ondansetron under identical experimental conditions was not identified in the reviewed literature, some studies provide context on their relative affinities. Generally, both are considered high-affinity antagonists for the 5-HT3 receptor. Differences in binding affinity and kinetics could potentially influence the duration of action and clinical efficacy.
Table 2: Comparative Receptor Binding Affinity
| Drug | Receptor Affinity (pKi) | Reference |
| This compound | Data not available in direct comparison | - |
| Ondansetron | High affinity for 5-HT3 receptors |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Pharmacokinetic Profile in Preclinical Models
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial determinants of its efficacy and dosing regimen. Preclinical pharmacokinetic data for Dolasetron and Ondansetron have been reported in various animal models, though direct comparative studies in the ferret are scarce.
In dogs, dolasetron is rapidly absorbed and converted to its active metabolite, hydrodolasetron. A study in dogs showed that hydrodolasetron has a longer half-life than the parent compound. Pharmacokinetic studies of ondansetron have been conducted in dogs and cats, providing information on its bioavailability and half-life.
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | This compound (as Hydrodolasetron) | Ondansetron | Animal Model | Reference |
| Half-life (t1/2) | ~4.0 hours | ~1.3 ± 0.7 hours | Dog (oral) | |
| Bioavailability (F) | ~100% | Data not available in direct comparison | Dog (oral) | |
| Time to Peak Plasma Concentration (Tmax) | ~0.33 hours (after dolasetron admin.) | ~1.1 ± 0.8 hours | Dog (oral) |
Note: These values are from separate studies and different experimental conditions, and therefore should be interpreted with caution.
Preclinical Safety and Tolerability
Preclinical safety evaluation is a critical step in drug development. For Ondansetron, a comprehensive preclinical safety program found it to have a very good safety profile, with toxicity only observed at near-lethal doses and no evidence of genotoxic, reproductive, or oncogenic potential. While a direct comparative preclinical safety study against Dolasetron was not identified, both drugs are generally considered well-tolerated at therapeutic doses. A known class effect of 5-HT3 antagonists is the potential for QTc interval prolongation, which has been observed with both dolasetron and ondansetron in clinical settings.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
The ferret is a standard non-rodent species for studying emesis. The experimental protocol for evaluating the antiemetic efficacy of compounds in the cisplatin-induced emesis model generally involves the following steps:
-
Animal Acclimatization: Ferrets are acclimatized to the laboratory environment and handling procedures.
-
Fasting: Animals are typically fasted overnight before the experiment, with water provided ad libitum.
-
Drug Administration: The test compound (e.g., Dolasetron or Ondansetron) or vehicle is administered at a predetermined time before the emetic challenge. The route of administration can be intravenous, subcutaneous, or oral.
-
Emetic Challenge: Cisplatin is administered, typically intravenously or intraperitoneally, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits (emetic episodes) is recorded. The latency to the first emetic episode is also a key parameter.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Conclusion
Both this compound and Ondansetron are effective 5-HT3 receptor antagonists with a well-established mechanism of action for the prevention of chemotherapy-induced emesis. Preclinical studies, primarily in the ferret model, have been instrumental in characterizing their antiemetic properties. While the available literature confirms the efficacy of both agents, a lack of direct, head-to-head comparative preclinical studies with comprehensive dose-response data makes a definitive statement on their relative potency and efficacy in a preclinical setting challenging. Future preclinical research directly comparing these two agents under identical experimental conditions would be invaluable for a more nuanced understanding of their pharmacological differences. This would include comparative dose-response studies for antiemetic efficacy, receptor binding kinetics, and pharmacokinetic profiling in the same animal model.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Antiemetic Efficacy: A Comparative Analysis of Dolasetron Mesylate in a Novel Emesis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiemetic efficacy of various compounds, with a focus on the 5-HT3 receptor antagonist Dolasetron Mesylate, within the context of a novel emesis model: motion-induced emesis in the musk shrew (Suncus murinus). While Dolasetron is well-established for chemotherapy-induced and postoperative nausea and vomiting, its efficacy in motion-induced emesis is less characterized. This document outlines the experimental protocols for this model, presents comparative data for relevant antiemetic agents, and visualizes the key signaling pathways.
Introduction to the Motion-Induced Emesis Model in Suncus murinus
The musk shrew (Suncus murinus) is a valuable animal model for emesis research as it possesses a vomiting reflex, unlike rodents.[1] Motion-induced emesis in this species provides a distinct advantage for studying the neurobiological mechanisms of nausea and vomiting that are not dependent on chemical induction.[2] This model is particularly relevant for screening antiemetics targeting pathways involved in vestibular and sensory conflict signaling.
Mechanism of Action: this compound and Alternatives
This compound is a selective antagonist of the serotonin 5-HT3 receptor.[3] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex.[3] Dolasetron, and its active metabolite hydrodolasetron, block this signaling cascade.
In the context of motion sickness, the primary mechanism involves a sensory conflict between the vestibular, visual, and proprioceptive systems.[4] This conflict leads to the activation of neural pathways in the brainstem, including the vestibular nuclei and the nucleus tractus solitarii (NTS), culminating in the sensation of nausea and the act of vomiting. While 5-HT3 receptors are present in the brainstem, their role in motion-induced emesis is considered less significant than in chemotherapy-induced emesis. Other key neurotransmitter systems implicated in motion sickness include cholinergic (muscarinic) and histaminergic (H1) pathways.
Alternative Antiemetics in Motion-Sickness Models:
-
Scopolamine: A muscarinic receptor antagonist, highly effective in preventing motion sickness by acting on the vestibular nuclei and reducing the impact of sensory conflict.
-
Ondansetron and Granisetron: Other selective 5-HT3 receptor antagonists. While effective against chemotherapy-induced emesis, their efficacy in motion sickness is limited, suggesting different underlying mechanisms.
-
Dimenhydrinate: An antihistamine with anticholinergic properties that acts on H1 receptors in the brainstem.
Comparative Efficacy of Antiemetics in Motion-Induced Emesis (Suncus murinus model)
| Antiemetic Agent | Drug Class | Dose Range | Route of Administration | Efficacy (Reduction in Emesis) | Reference |
| Scopolamine | Muscarinic Antagonist | 100 mg/kg | Subcutaneous | Significant decrease in emesis | |
| Ondansetron | 5-HT3 Antagonist | Not specified | Not specified | No significant prophylactic effect against motion-induced emesis | |
| Granisetron | 5-HT3 Antagonist | Not specified | Not specified | No significant prophylactic effect against motion-induced emesis | |
| Dimenhydrinate | Antihistamine (H1) | 32 mg/kg | Subcutaneous | Not effective or very weak | |
| Promethazine | Antihistamine (H1) | 50 mg/kg | Subcutaneous | Decreased emetic effect | |
| Chlorpromazine | Dopamine D2 Antagonist | 8 mg/kg | Subcutaneous | Decreased emetic effect |
Experimental Protocols
Motion-Induced Emesis in Suncus murinus
Objective: To induce a reliable emetic response through horizontal motion to test the efficacy of antiemetic compounds.
Animals: Adult male or female Suncus murinus (musk shrews).
Apparatus: A reciprocating shaker capable of horizontal displacement.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment and handling for a sufficient period before the experiment.
-
Drug Administration: The test compound (e.g., this compound, vehicle control, or a comparator drug) is administered at the desired dose and route (e.g., subcutaneous, intraperitoneal, or oral) at a specified time before the motion stimulus.
-
Motion Stimulus: Individual animals are placed in a transparent chamber secured to the reciprocating shaker.
-
Induction of Emesis: The shaker is activated to produce a horizontal displacement (e.g., 4 cm) at a specific frequency (e.g., 1 Hz) for a set duration (e.g., 10 minutes).
-
Observation: The animals are observed continuously during the motion stimulus and for a defined period afterward. The primary endpoints recorded are the latency to the first emetic episode and the total number of emetic episodes (retching and vomiting).
Signaling Pathways and Experimental Workflow
Signaling Pathway of Motion-Induced Emesis
Caption: Neural pathways involved in motion-induced emesis.
Experimental Workflow for Evaluating Antiemetic Efficacy
Caption: Workflow for testing antiemetic efficacy.
Discussion and Future Directions
The Suncus murinus motion-induced emesis model serves as a robust platform for investigating the complex neurobiology of nausea and vomiting. The available data suggest that antiemetics targeting muscarinic and histaminergic pathways are more effective in this model than 5-HT3 receptor antagonists. This highlights a key mechanistic difference between motion-induced and chemotherapy-induced emesis.
References
Comparative Analysis of Dolasetron Mesylate's Cross-Reactivity with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Receptor Selectivity of Dolasetron and Other Marketed 5-HT3 Antagonists
This guide provides an objective comparison of the in vitro cross-reactivity profile of dolasetron mesylate, through its active metabolite hydrodolasetron, with other leading serotonin 5-HT3 receptor antagonists. The following sections detail the binding affinities of these compounds across various serotonin receptor subtypes, outline the experimental protocols used to derive this data, and present visual diagrams of key signaling pathways and experimental workflows.
Comparative Binding Affinity of 5-HT3 Receptor Antagonists
Dolasetron is a prodrug that is rapidly and almost completely converted to its active metabolite, hydrodolasetron, which is responsible for the drug's pharmacological effects.[1][2][3][4][5] The primary mechanism of action of dolasetron and other "setrons" is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel. The selectivity of these antagonists for the 5-HT3 receptor over other receptor subtypes is a critical determinant of their therapeutic efficacy and side-effect profile.
The following table summarizes the binding affinities (Ki values) of hydrodolasetron and other commonly used 5-HT3 receptor antagonists for a panel of serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Hydrodolasetron (active metabolite of Dolasetron) | Ondansetron | Granisetron | Palonosetron |
| 5-HT3 | ~50 nM | 2.0 nM | 0.71 nM | ~0.04 nM |
| 5-HT1A | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
| 5-HT1B | Low Affinity (>1000 nM) | Moderate Affinity (~200 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
| 5-HT1D | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
| 5-HT2A | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
| 5-HT2C | Low Affinity (>1000 nM) | Moderate Affinity (~300 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
| 5-HT4 | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
| Dopamine D2 | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) | Low Affinity (>1000 nM) |
Data Interpretation:
As the data indicates, hydrodolasetron is a potent antagonist of the 5-HT3 receptor. While its affinity is lower than that of other first-generation (ondansetron, granisetron) and second-generation (palonosetron) antagonists, it maintains a high degree of selectivity. Multiple sources confirm that hydrodolasetron has low affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and dopamine D2 receptors.
In comparison, ondansetron exhibits some cross-reactivity with 5-HT1B and 5-HT1C receptors, although the clinical significance of this is not fully established. Granisetron is noted for its high selectivity for the 5-HT3 receptor with minimal interaction with other tested receptors. Palonosetron, a second-generation antagonist, demonstrates the highest binding affinity for the 5-HT3 receptor among the compared drugs.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro competitive radioligand binding assays. The functional antagonism is typically confirmed using cellular bioassays that measure the inhibition of 5-HT3 receptor-mediated signaling.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., hydrodolasetron) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-granisetron for the 5-HT3 receptor).
-
Test Compound: Hydrodolasetron or other unlabeled antagonists at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer containing appropriate salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassay: Calcium Influx Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced activation of the 5-HT3 receptor, which is a ligand-gated ion channel permeable to cations, including calcium.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT) or another selective 5-HT3 receptor agonist.
-
Test Compound: Hydrodolasetron or other antagonists at a range of concentrations.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument: To measure changes in intracellular calcium concentration.
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to attach and grow.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will increase its fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the 5-HT3 receptor agonist.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium influx through the activated 5-HT3 receptor channels, is measured in real-time using a FLIPR.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium influx is quantified. The IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) is determined from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by Dolasetron.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic equivalence of single oral doses of dolasetron mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European Dolasetron Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-ranging evaluation of the serotonin antagonist this compound in patients receiving high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in antiemetics: new formulations of 5HT3-receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Dolasetron and granisetron on 5-HT3 receptor blockade
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiemetic therapy, the selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor remain a cornerstone for managing nausea and vomiting, particularly in the contexts of chemotherapy, radiation, and postoperative care. Among the first-generation agents, dolasetron and granisetron have been widely utilized. This guide provides a detailed, data-driven comparison of their performance in blocking the 5-HT3 receptor, tailored for researchers, scientists, and professionals in drug development.
Executive Summary
This guide delves into the comparative pharmacology of dolasetron (via its active metabolite, hydrodolasetron) and granisetron. While both are effective 5-HT3 receptor antagonists, in vitro evidence indicates that granisetron exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to hydrodolasetron . This fundamental difference in molecular interaction may underlie variations in clinical efficacy observed in some studies. This document outlines the quantitative data, detailed experimental methodologies for assessing receptor blockade, and visual representations of the underlying biological and experimental processes.
Quantitative Comparison of 5-HT3 Receptor Blockade
The potency of a receptor antagonist is a critical determinant of its pharmacological activity. This is often quantified by its binding affinity (Ki) and its ability to inhibit the function of the receptor (pA2 or IC50). The following table summarizes the available quantitative data for hydrodolasetron and granisetron. It is important to note that dolasetron is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for its therapeutic effects. Therefore, the data for hydrodolasetron is the relevant comparator to granisetron.
| Parameter | Hydrodolasetron (Active Metabolite of Dolasetron) | Granisetron | Interpretation |
| Binding Affinity (pKi) | ~7.3[1] | 9.15[1] | A higher pKi value indicates a stronger binding affinity. Granisetron demonstrates a substantially higher affinity for the 5-HT3 receptor. |
| Inhibition Constant (Ki, nM) | ~50[1] | 0.71[1] | A lower Ki value signifies a more potent inhibitor. Granisetron's lower Ki value confirms its higher binding affinity. |
Note: The pKi value for hydrodolasetron is an approximation and, along with the granisetron value, is compiled from different sources, which may involve varied experimental conditions.[1]
Mechanism of Action: The 5-HT3 Receptor Signaling Pathway
Both dolasetron and granisetron are selective antagonists of the 5-HT3 receptor, a ligand-gated ion channel. When serotonin (5-HT) released from enterochromaffin cells in the gastrointestinal tract binds to these receptors on vagal afferent nerves, it triggers a depolarization that initiates the vomiting reflex. Dolasetron and granisetron competitively block this binding, thereby preventing the initiation of the emetic signal.
Experimental Protocols
To quantitatively assess the 5-HT3 receptor blockade of dolasetron and granisetron, two primary in vitro experimental approaches are employed: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its receptor.
Objective: To determine the inhibition constant (Ki) of hydrodolasetron and granisetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes rich in 5-HT3 receptors are prepared from cultured cells (e.g., HEK293 cells transfected with the human 5-HT3 receptor) or from tissue homogenates (e.g., rat cerebral cortex).
-
Competitive Binding: A constant concentration of a radiolabeled ligand with high affinity for the 5-HT3 receptor (e.g., [³H]granisetron) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (hydrodolasetron or granisetron).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Electrophysiology
Functional assays measure the ability of an antagonist to inhibit the physiological response triggered by an agonist. For the 5-HT3 receptor, an ion channel, this can be measured using electrophysiological techniques like patch-clamping.
Objective: To determine the functional potency (pA2 or IC50) of hydrodolasetron and granisetron in blocking 5-HT-induced currents.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing 5-HT3 receptors (e.g., HEK293 cells or neurons).
-
Baseline Recording: A stable baseline recording of the cell's membrane current is established.
-
Agonist Application: A specific concentration of serotonin (5-HT) is applied to the cell, causing the opening of 5-HT3 receptor channels and an inward current, which is recorded.
-
Antagonist Application: The cells are pre-incubated with varying concentrations of the antagonist (hydrodolasetron or granisetron).
-
Co-application: Serotonin is then co-applied with the antagonist, and the resulting current is measured.
-
Data Analysis: The inhibitory effect of the antagonist on the 5-HT-induced current is quantified. The concentration of the antagonist that causes a 50% reduction in the agonist response (IC50) is determined. Alternatively, a Schild analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.
Concluding Remarks
The in vitro data strongly suggest that granisetron possesses a higher binding affinity for the 5-HT3 receptor than hydrodolasetron. This difference in a fundamental pharmacological parameter may have implications for clinical practice, potentially influencing dosage, duration of action, and overall efficacy in certain patient populations. While clinical studies have shown both drugs to be effective antiemetics, the observed differences in receptor blockade warrant consideration in the design of future research and in the development of novel 5-HT3 receptor antagonists. The experimental protocols outlined in this guide provide a robust framework for conducting further comparative studies to elucidate the nuanced pharmacological differences between these and other compounds in this important therapeutic class.
References
Efficacy of Dolasetron mesylate versus metoclopramide in a cisplatin-induced emesis model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dolasetron mesylate and metoclopramide in managing cisplatin-induced emesis, a significant side effect of this potent chemotherapeutic agent. The following sections detail the mechanisms of action, comparative efficacy data from clinical and preclinical studies, and the experimental protocols used in these evaluations.
Mechanism of Action
Cisplatin administration leads to the release of neurotransmitters that stimulate the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (NTS) in the brainstem, ultimately inducing emesis. Dolasetron and metoclopramide interrupt this signaling cascade through different mechanisms.
This compound: A selective serotonin 5-HT₃ receptor antagonist.[1] Cisplatin-induced damage to enterochromaffin cells in the gastrointestinal tract causes a surge in serotonin release.[1] Serotonin binds to 5-HT₃ receptors on vagal afferent nerves, transmitting emetogenic signals to the brainstem.[1] Dolasetron competitively blocks these receptors, preventing the initiation of the emetic reflex.[1]
Metoclopramide: Possesses a more complex mechanism of action. It is primarily a dopamine D₂ receptor antagonist in the CTZ.[2] At higher doses, it also exhibits 5-HT₃ receptor antagonism. Furthermore, its 5-HT₄ receptor agonist activity contributes to its prokinetic effects, accelerating gastric emptying.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in cisplatin-induced emesis and the points of intervention for dolasetron and metoclopramide.
Caption: Signaling pathway of cisplatin-induced emesis and drug targets.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from clinical and preclinical studies comparing the efficacy of this compound and metoclopramide.
Table 1: Clinical Efficacy in Patients Receiving High-Dose Cisplatin
| Efficacy Endpoint | This compound (1.8 mg/kg IV) | Metoclopramide (7 mg/kg IV) | p-value | Reference |
| Complete Response (No Emesis in 24h) | 57% | 35% | 0.0009 | |
| Median Time to First Emetic Episode | >24 hours | 5.5 hours | 0.0003 | |
| Patients Reporting "No Nausea" (at 24h) | 50% | 33% | 0.019 |
Table 2: Preclinical Efficacy in a Ferret Model of Cisplatin-Induced Emesis
| Treatment | Dose | Inhibition of Emesis | Reference |
| Dolasetron (as 5-HT₃ Antagonist) | Varies | Dose-dependent inhibition | |
| Metoclopramide | Varies | Abolished emesis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Clinical Trial Protocol (Human)
A multicentre, double-blind, randomized, parallel-group study was conducted in patients receiving high-dose cisplatin chemotherapy (≥80 mg/m²).
-
Patient Population: Chemotherapy-naïve and non-naïve cancer patients.
-
Treatment Arms:
-
This compound (1.2 mg/kg or 1.8 mg/kg) administered as a single intravenous dose 30 minutes before cisplatin infusion.
-
Metoclopramide (7 mg/kg) administered as a single intravenous dose 30 minutes before cisplatin infusion.
-
-
Efficacy Assessment:
-
Primary Endpoint: Complete response, defined as no emetic episodes (vomiting or retching) within 24 hours of cisplatin administration.
-
Secondary Endpoints: Time to the first emetic episode, severity of nausea (assessed using a visual analog scale), and patient satisfaction.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on extrapyramidal symptoms for the metoclopramide group.
References
In Vitro Validation of Dolasetron Mesylate's Selectivity for the 5-HT3 Receptor: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of hydrodolasetron, the active metabolite of dolasetron mesylate, against other leading 5-HT3 receptor antagonists. This compound is a potent and highly selective antagonist of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel.[1][2] It is clinically utilized for preventing nausea and vomiting associated with chemotherapy and postoperative procedures.[2] Dolasetron itself is a prodrug, rapidly and extensively metabolized to its active form, hydrodolasetron, which is responsible for the majority of its pharmacological activity.[2][3]
The therapeutic efficacy of dolasetron and other "-setron" drugs is derived from their ability to block 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem. This guide presents key experimental data on binding affinity and selectivity, details the methodologies used to obtain this data, and provides visual representations of the underlying molecular and experimental processes for researchers, scientists, and drug development professionals.
Comparative Analysis of 5-HT3 Receptor Antagonists
The efficacy and potential for off-target effects of 5-HT3 antagonists are primarily determined by their binding affinity (potency) and selectivity for the 5-HT3 receptor over other receptor types. While all drugs in this class share a common mechanism, they exhibit differences in their chemical structures, receptor affinity, and metabolic profiles.
Data Presentation
Binding Affinity at the Human 5-HT3 Receptor
The binding affinity of a compound for its target is a critical measure of its potency, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The table below compares the binding affinities of hydrodolasetron and other widely used 5-HT3 antagonists.
Table 1: Comparative Binding Affinity at the 5-HT3 Receptor
| Compound | pKᵢ | Kᵢ (nM) | Generation |
|---|---|---|---|
| Hydrodolasetron | ~7.3 | ~50 | First |
| Ondansetron | 8.70 | 2.0 | First |
| Granisetron | 9.15 | 0.71 | First |
| Palonosetron | ~10.4 | ~0.04 | Second |
Note: Kᵢ values are approximate and can vary based on experimental conditions. The pKᵢ value for Hydrodolasetron is correlated with its long plasma half-life.
Selectivity Profile
An ideal antagonist exhibits high affinity for its target receptor while having negligible affinity for other receptors, which minimizes the risk of off-target side effects. Dolasetron and its active metabolite, hydrodolasetron, are recognized as highly selective 5-HT3 receptor antagonists with low affinity for other serotonin receptors and dopamine receptors. First-generation 5-HT3 antagonists, including ondansetron and granisetron, are known to be highly specific, with a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor compared to their affinities for other receptors.
Table 2: Receptor Selectivity Summary
| Compound | 5-HT3 Affinity | Affinity for Other Receptors (Dopamine, Adrenergic, Muscarinic, Histamine) |
|---|---|---|
| Hydrodolasetron | High | Low / Negligible |
| Ondansetron | Very High | Low / Negligible |
| Granisetron | Very High | Low / Negligible |
Experimental Protocols
The following protocols describe standard in vitro methods for determining the affinity and functional potency of 5-HT3 receptor antagonists.
Protocol 1: Radioligand Competitive Binding Assay
This assay is the gold standard for quantifying the direct interaction between a compound and a receptor. It measures the ability of an unlabeled test compound (e.g., hydrodolasetron) to displace a radiolabeled ligand with known high affinity for the 5-HT3 receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, NG108-15) stably expressing the human 5-HT3 receptor.
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [³H]granisetron, at a fixed concentration near its dissociation constant (Kₑ).
-
Test Compounds: Hydrodolasetron and other comparators (e.g., ondansetron, granisetron) at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist like tropisetron.
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor compound's concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Functional Assay (Calcium Influx Measurement)
This assay measures the functional consequence of receptor activation and its inhibition by an antagonist. The 5-HT3 receptor is a non-selective cation channel; its activation by serotonin leads to an influx of ions, including Ca²⁺, which can be measured using fluorescent indicators.
Objective: To determine the functional potency (IC₅₀) of an antagonist in inhibiting the serotonin-induced response.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the 5-HT3 receptor (e.g., NG108-15 cells).
-
Agonist: Serotonin (5-HT).
-
Antagonists: Hydrodolasetron and other comparators.
-
Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fura-2 AM or Fluo-4 AM.
-
Instrumentation: A fluorescence plate reader or microscope capable of measuring intracellular calcium changes.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate (e.g., 96-well, black-walled) and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with the calcium indicator dye in a suitable buffer, allowing the dye to enter the cells and be cleaved into its active form.
-
Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the antagonist (e.g., hydrodolasetron) or vehicle control.
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a fixed concentration of serotonin (5-HT) to all wells to stimulate the 5-HT3 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of Ca²⁺ upon receptor activation.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist as 100% and the baseline as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data using non-linear regression to a dose-response inhibition curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal serotonin response.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor's mechanism of action and the workflow for its in vitro validation.
Caption: 5-HT3 receptor signaling and hydrodolasetron antagonism.
Caption: Workflow for 5-HT3 receptor competitive binding assay.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Dolasetron and its Active Metabolite, Hydrodolasetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the antiemetic drug dolasetron and its pharmacologically active metabolite, hydrodolasetron. The information presented is supported by experimental data to facilitate a comprehensive understanding of their behavior in the body.
Introduction
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3][4] Following administration, dolasetron is rapidly and completely metabolized to hydrodolasetron, which is largely responsible for the drug's pharmacological activity.[1] Understanding the distinct pharmacokinetic characteristics of both the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and for drug development.
Pharmacokinetic Profiles: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters for dolasetron and hydrodolasetron following oral and intravenous administration.
| Pharmacokinetic Parameter | Dolasetron | Hydrodolasetron (Active Metabolite) |
| Absorption & Bioavailability | ||
| Oral Bioavailability | Parent drug rarely detected in plasma due to rapid metabolism. | Apparent absolute bioavailability is approximately 75%. |
| Time to Peak Plasma Concentration (Tmax) | Not applicable (rarely detected). | ~1.0 hour (oral); ~0.6 hours (intravenous). |
| Effect of Food | Food does not affect the bioavailability. | Not applicable. |
| Distribution | ||
| Volume of Distribution (Vd) | Not well-characterized due to rapid metabolism. | ~5.8 L/kg. |
| Plasma Protein Binding | Not specified. | 69-77%, with approximately 51% bound to α1-acid glycoprotein. |
| Metabolism | ||
| Primary Metabolic Pathway | Rapid and complete reduction to hydrodolasetron. | Further metabolism via hydroxylation and glucuronidation. |
| Key Metabolizing Enzymes | Carbonyl reductase. | Cytochrome P450 (CYP) 2D6 is primarily responsible for hydroxylation; CYP3A and flavin monooxygenase are involved in N-oxidation. |
| Elimination | ||
| Elimination Half-life (t1/2) | <10 minutes (intravenous). | ~8.1 hours (oral); ~7.3 hours (intravenous). |
| Route of Excretion | Primarily through metabolism. | Approximately two-thirds of the administered dose is recovered in the urine and one-third in the feces. Unchanged hydrodolasetron is excreted in the urine (about 53-61% of the administered dose). |
| Apparent Clearance | Not well-characterized. | 13.4 mL/min/kg (oral); 9.4 mL/min/kg (intravenous). |
Experimental Methodologies
The pharmacokinetic data presented above are derived from studies employing standardized experimental protocols. A typical study design is outlined below.
Study Design: Clinical pharmacokinetic studies of dolasetron are often conducted in healthy adult volunteers or in cancer patients receiving chemotherapy. These studies typically involve a single-dose, open-label, randomized, crossover or parallel-group design to compare oral and intravenous administration.
Dosing and Sample Collection: Participants receive a single dose of dolasetron mesylate, either orally as a tablet or intravenously as an injection. Serial blood samples are collected at predefined time points over a 24-hour period following drug administration. Urine samples may also be collected to assess renal excretion.
Bioanalytical Method: Plasma and urine concentrations of dolasetron and hydrodolasetron are determined using a validated high-performance liquid chromatography (HPLC) or a similar sensitive and specific analytical method.
Pharmacokinetic Analysis: The collected concentration-time data are used to calculate the key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution using non-compartmental or compartmental analysis.
Visualizing Key Pathways and Processes
To further elucidate the metabolic fate of dolasetron and the typical workflow of a pharmacokinetic study, the following diagrams are provided.
Caption: Metabolic conversion of dolasetron to its active metabolite and subsequent elimination pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dolasetron - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dolasetron Mesylate and Newer Generation 5-HT3 Antagonists in Antiemetic Therapy
A detailed guide for researchers and drug development professionals on the comparative efficacy, pharmacology, and experimental evaluation of 5-HT3 receptor antagonists for chemotherapy-induced nausea and vomiting (CINV).
Dolasetron mesylate, a first-generation 5-HT3 receptor antagonist, has long been a tool in the prevention of chemotherapy-induced and postoperative nausea and vomiting. However, the advent of newer-generation agents, such as palonosetron and the continued use of other first-generation antagonists like granisetron and ondansetron, necessitates a thorough comparative evaluation for informed clinical and research decisions. This guide provides an objective, data-driven comparison of this compound against these alternatives, focusing on pharmacological properties, clinical efficacy, and the experimental methodologies used in their assessment.
Pharmacological and Pharmacokinetic Profiles: A Head-to-Head Comparison
The primary mechanism of action for all 5-HT3 receptor antagonists is the blockade of serotonin (5-hydroxytryptamine) at the 5-HT3 receptors located on vagal afferents in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1] Despite this shared mechanism, significant differences exist in their chemical structures, receptor binding affinities, and pharmacokinetic profiles, which influence their clinical efficacy, particularly in the context of delayed CINV.[2]
Palonosetron, a second-generation antagonist, distinguishes itself with a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life compared to first-generation agents.[3][4] Dolasetron is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron.[1]
| Parameter | Dolasetron (Hydrodolasetron) | Ondansetron | Granisetron | Palonosetron |
| Receptor Binding Affinity | Moderate | Moderate | High | Very High (>30-fold higher than first-gen) |
| Plasma Half-life | ~7.3 - 8 hours | ~4 hours | ~4 - 9 hours | ~40 hours |
| Metabolism | Carbonyl reductase to active metabolite (hydrodolasetron) | Hepatic (CYP3A4, CYP1A2, CYP2D6) | Hepatic | Hepatic (CYP2D6, CYP3A4, CYP1A2) and renal excretion |
Table 1: Comparative Pharmacological and Pharmacokinetic Properties of 5-HT3 Receptor Antagonists. This table summarizes key parameters that differentiate dolasetron from newer and other first-generation 5-HT3 antagonists.
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Extensive clinical research has been dedicated to comparing the antiemetic efficacy of 5-HT3 receptor antagonists. A consistent finding across multiple studies and meta-analyses is the superior efficacy of palonosetron, particularly in the prevention of delayed CINV (occurring >24 hours after chemotherapy). Comparisons between first-generation agents have shown more nuanced differences, with some evidence suggesting potential advantages for granisetron over dolasetron in the acute phase (0-24 hours post-chemotherapy).
A pooled analysis of four Phase III clinical trials directly compared palonosetron with older 5-HT3 receptor antagonists, including dolasetron. The results demonstrated a statistically significant improvement in complete response rates (no emesis and no rescue medication) for palonosetron in the delayed and overall periods. Another study highlighted that granisetron provided significantly greater control of acute CINV compared to dolasetron.
| Clinical Endpoint | Dolasetron | Granisetron | Ondansetron | Palonosetron |
| Acute CINV - Complete Response (CR) Rate | 23.1% | 69.2% | Generally considered equivalent to other first-generation agents | Superior to first-generation agents |
| Delayed CINV - Complete Response (CR) Rate | Less effective than palonosetron | Less effective than palonosetron | Less effective than palonosetron | 57% (vs. 45% for older 5-HT3 RAs) |
| Overall CINV - Complete Response (CR) Rate | 40% (pooled with other older 5-HT3 RAs) | Pooled with other older 5-HT3 RAs | Pooled with other older 5-HT3 RAs | 51% |
Table 2: Summary of Comparative Clinical Efficacy in CINV. This table presents key efficacy data from comparative clinical trials. Note that direct head-to-head comparisons for all agents across all endpoints are not always available; some data represents pooled analyses.
Experimental Protocols
The evaluation of 5-HT3 receptor antagonists relies on a combination of preclinical and clinical experimental designs. Below are outlines of key methodologies.
5-HT3 Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay is crucial for determining the binding affinity of a compound for the 5-HT3 receptor.
-
Preparation of Receptor Membranes: Membranes are prepared from cells (e.g., HEK293) stably transfected with the human 5-HT3 receptor.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-GR65630) and varying concentrations of the unlabeled test compound (e.g., dolasetron, palonosetron).
-
Separation of Bound and Free Radioligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound.
In-Vivo Models of Chemotherapy-Induced Emesis
Animal models are instrumental in the preclinical assessment of antiemetic drug efficacy. The ferret and the least shrew are commonly used species as they exhibit a vomiting reflex.
-
Animal Acclimatization: Animals are acclimated to the experimental environment.
-
Administration of Emetogen: A chemotherapeutic agent known to induce emesis (e.g., cisplatin) is administered to the animals.
-
Drug Administration: The test antiemetic (e.g., dolasetron) or a vehicle control is administered prior to the chemotherapeutic agent.
-
Observation Period: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the drug-treated group to the control group.
Clinical Trial Design for Antiemetic Efficacy in CINV
Human clinical trials are the definitive step in evaluating the efficacy and safety of new antiemetic drugs.
-
Study Design: Typically, a randomized, double-blind, active-comparator controlled design is employed.
-
Patient Population: Patients scheduled to receive moderately or highly emetogenic chemotherapy are enrolled.
-
Treatment Arms: Patients are randomly assigned to receive the investigational antiemetic or a standard-of-care comparator (e.g., another 5-HT3 antagonist).
-
Endpoints:
-
Primary Endpoint: Complete response (CR), defined as no emetic episodes and no use of rescue medication within a specified timeframe (e.g., 0-24 hours for acute phase, 24-120 hours for delayed phase).
-
Secondary Endpoints: Complete control (CR plus no more than mild nausea), incidence and severity of nausea, and the number of emetic episodes.
-
-
Data Collection: Patients typically record nausea and vomiting episodes in a diary.
-
Statistical Analysis: Appropriate statistical methods are used to compare the efficacy between treatment arms.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dolasetron Mesylate: A Procedural Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of pharmaceutical compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of dolasetron mesylate, an antiemetic agent frequently used in research and clinical settings, particularly in the context of chemotherapy.
While this compound itself is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), its common association with chemotherapy protocols necessitates rigorous disposal practices.[1][2] The primary determinant for the disposal pathway hinges on whether the waste is categorized as "trace" or "bulk" pharmaceutical waste, a distinction based on the residual amount of the active pharmaceutical ingredient (API).
Key Disposal Parameters
The following table outlines the critical threshold for classifying this compound waste, which dictates the required disposal protocol.
| Waste Classification | Residual this compound by Weight | Required Disposal Container | Disposal Method |
| Trace Waste | ≤ 3% of the container's total capacity | Yellow, labeled "TRACE CHEMO WASTE" | Incineration |
| Bulk Waste | > 3% of the container's total capacity | Black, labeled "HAZARDOUS WASTE" | Hazardous Waste Incineration |
This classification is based on the Resource Conservation and Recovery Act (RCRA) definition of an "empty" container.[3][4]
Experimental Protocol for this compound Disposal
This protocol details the methodology for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to institutional and local regulations, in addition to these guidelines, is mandatory.
Objective: To safely segregate, contain, and dispose of this compound waste in compliance with environmental and safety regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Designated waste containers:
-
Yellow sharps containers for contaminated sharps.
-
Yellow bags or rigid containers for non-sharp trace waste.
-
Black RCRA-compliant hazardous waste containers for bulk waste.
-
-
Hazardous waste labels.
Procedure:
Step 1: Waste Assessment and Segregation At the point of generation, determine the classification of the this compound waste.
-
Trace Waste: Items with minimal residual amounts (≤3% by weight), such as empty vials, ampules, syringes, IV bags, tubing, and contaminated PPE (gloves, gowns, wipes).
-
Bulk Waste: Items containing more than a 3% residual amount of the drug. This includes partially used vials, expired or unused pure this compound, and materials used to clean up significant spills.
-
Immediately segregate this compound waste from regular trash and other chemical waste streams.
Step 2: Containerization
-
For Trace Waste:
-
Place contaminated sharps (needles, syringes) directly into a yellow, puncture-resistant sharps container clearly labeled "TRACE CHEMOTHERAPY WASTE."
-
Place non-sharp items (gloves, gowns, empty vials, IV bags) into a designated yellow bag or rigid container labeled for trace chemotherapy waste.
-
-
For Bulk Waste:
-
Place all bulk waste into a black, leak-proof, and sealable container that is compliant with RCRA regulations for hazardous waste.
-
Step 3: Labeling
-
Ensure all waste containers are clearly and accurately labeled.
-
Trace Waste Containers: Must be labeled "Trace Chemotherapy Waste" and indicate "Incinerate Only."
-
Bulk Waste Containers: Must be labeled with the words "Hazardous Waste," the chemical name "this compound," and a description of the contents.
Step 4: Storage
-
Store all waste containers in a secure, designated area with controlled access, away from general laboratory traffic.
-
Follow institutional and state-specific storage time limits. For example, some states require trace chemotherapy waste to be disposed of within a specific timeframe (e.g., up to 90 days if refrigerated).
Step 5: Disposal and Documentation
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.
-
Never flush this compound down the drain or dispose of it in the regular trash.
-
Ensure a complete chain-of-custody is documented through a hazardous waste manifest provided by the disposal company. Retain these records in accordance with institutional policy and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 3. Chemotherapy Waste Disposal in California | Eco Medical [ecomedicalwaste.com]
- 4. eec.ky.gov [eec.ky.gov]
Essential Safety and Operational Guide for Handling Dolasetron Mesylate
This document provides immediate and essential safety, handling, and disposal information for Dolasetron mesylate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] To date, specific occupational exposure limits (OELs) for this compound have not been established.[1][2] In the absence of defined OELs, a conservative approach is recommended, treating it as a potentially hazardous compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not established | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage |
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is contingent upon the specific handling activity. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (e.g., weighing, compounding) | Double chemotherapy gloves, disposable gown, N95 respirator, and face shield. |
| Preparing Solutions | Double chemotherapy gloves, disposable gown, and face shield. |
| Administering the Compound (in vitro/in vivo) | Chemotherapy gloves and a disposable gown. |
| Handling Waste and Cleaning Spills | Double chemotherapy gloves, disposable gown, face shield, and N95 respirator. |
Note: This information is adapted from guidelines for Hydrodolasetron, the active metabolite of this compound, and represents a conservative approach to handling this compound.
Experimental Protocol: Preparation of a this compound Stock Solution for In Vitro Studies
This protocol provides a detailed methodology for the preparation of a this compound stock solution, adapted from a study on the formulation of this compound films.
Materials:
-
This compound powder
-
0.1 N Hydrochloric acid (HCl) solution
-
Volumetric flasks (10 mL and as needed for dilutions)
-
Pipettes
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spatula
-
Appropriate PPE (see table above for "Preparing Solutions")
Procedure:
-
Don Appropriate PPE: Before beginning, ensure you are wearing double chemotherapy gloves, a disposable gown, and a face shield.
-
Weighing the Compound: In a chemical fume hood or a biological safety cabinet, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Preparing the Stock Solution: a. Transfer the weighed this compound powder into a volumetric flask of the desired volume. b. Add a small amount of 0.1 N HCl solution to the flask to dissolve the powder. c. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the powder is completely dissolved. d. Once dissolved, add 0.1 N HCl solution to the flask until it reaches the calibration mark. e. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Preparing Working Solutions: a. To create a working solution with a specific concentration (e.g., 15µg/ml), pipette the required volume from the stock solution into a new volumetric flask. b. Dilute the solution to the final volume with 0.1 N HCl. c. Cap the flask and invert to mix.
-
Storage: Store the stock and working solutions in a designated, clearly labeled, and well-ventilated area. Follow specific storage temperature and light sensitivity recommendations from the supplier's documentation.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wipe the exterior of the container with a suitable decontaminating agent.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Containment:
-
Liquid Spills: Cover with absorbent pads.
-
Powder Spills: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Cleanup:
-
Wearing the appropriate PPE for spills, clean the area from the outside in with a decontaminating agent.
-
Follow with a neutral detergent and then water.
-
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal:
-
All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregate this compound waste from other waste streams.
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) based on the handling procedure for this compound.
Caption: PPE selection workflow for this compound handling.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
